molecular formula C10H8N4 B1344476 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile CAS No. 1119391-07-9

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Cat. No.: B1344476
CAS No.: 1119391-07-9
M. Wt: 184.2 g/mol
InChI Key: VNJLOERNRQNJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLOERNRQNJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649231
Record name 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119391-07-9
Record name 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of carbon-nitrogen bonds on heteroaromatic scaffolds. This document outlines the reaction protocol, purification methods, and expected analytical data, offering a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.

Introduction

The pyrazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Similarly, the nicotinonitrile core is a versatile building block in the synthesis of numerous therapeutic agents. The combination of these two heterocycles in this compound results in a compound with significant potential for further chemical exploration and drug discovery. This guide details a reliable and efficient synthesis route to this valuable intermediate.

Synthesis Pathway

The synthesis of this compound is accomplished via a nucleophilic aromatic substitution reaction. In this pathway, the pyrazole nitrogen of 4-methylpyrazole acts as a nucleophile, displacing the chlorine atom from the 2-position of the 2-chloronicotinonitrile ring. The reaction is typically facilitated by a base in a suitable solvent.

Synthesis_Route cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Chloronicotinonitrile 2-Chloronicotinonitrile This compound This compound 2-Chloronicotinonitrile->this compound Nucleophilic Aromatic Substitution 4-Methylpyrazole 4-Methylpyrazole 4-Methylpyrazole->this compound Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Heat Heat Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Combine Reactants and Solvent B Heat and Stir A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Obtain Spectroscopic Data (NMR, IR, MS) H->I J Confirm Structure and Purity I->J

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and structurally related pyrazole-nicotinonitrile derivatives, supplemented with established methodologies for characterization and potential biological evaluation.

Introduction

This compound is a heterocyclic organic compound incorporating both a pyrazole and a pyridine nitrile moiety. The pyrazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The nicotinonitrile scaffold is also a key structural motif in medicinal chemistry, known for its diverse pharmacological effects. The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest for drug discovery and development.

This technical guide aims to provide a thorough understanding of the known physicochemical properties, a putative synthesis protocol, and potential biological activities of this compound, serving as a valuable resource for researchers in the field.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPyrazole (Parent Compound)
CAS Number 1119391-07-9288-13-1
Molecular Formula C₁₀H₈N₄C₃H₄N₂
Molecular Weight 184.20 g/mol 68.08 g/mol
Appearance Solid (at room temperature)Colorless crystalline solid
Melting Point Data not available66-70 °C
Boiling Point Data not available186-188 °C
Solubility Data not availableSoluble in water and organic solvents
pKa Data not available2.5 (for the protonated pyrazolium ion)
LogP Data not available0.35

Note: Data for Pyrazole is provided for comparative purposes.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar N-arylpyrazoles and functionalized nicotinonitriles. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation.

Proposed Experimental Protocol: Synthesis of this compound

This hypothetical protocol is based on the general synthesis of N-substituted pyrazoles.

Reaction Scheme:

A potential synthetic route could involve the reaction of 2-chloronicotinonitrile with 4-methylpyrazole in the presence of a suitable base and catalyst.

Materials:

  • 2-chloronicotinonitrile

  • 4-methylpyrazole

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) (catalyst)

  • L-proline (ligand)

  • Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (eluent for chromatography)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq), 4-methylpyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Add anhydrous dimethylformamide as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the connectivity of the pyrazole and nicotinonitrile rings and the position of the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretching vibration.

  • Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazole and nicotinonitrile moieties are present in numerous compounds with diverse pharmacological activities. This suggests that the target compound could be a candidate for various biological screenings.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways.

  • Anticancer Activity: Pyrazole-containing compounds have been shown to target various kinases and other proteins involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in many antibacterial and antifungal agents.

  • Neurological Disorders: Some pyrazole derivatives have shown activity as modulators of receptors and enzymes in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a target for such a compound.

Signal_Transduction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Target_Gene Target_Gene Transcription_Factor->Target_Gene Transcription Cellular_Response Cellular_Response Target_Gene->Cellular_Response Translation Compound This compound Compound->Kinase_2 Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by the compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological screening of a novel compound like this compound.

Synthetic and Purification Workflow

Synthesis_Workflow Start Starting Materials (2-chloronicotinonitrile, 4-methylpyrazole) Reaction Chemical Reaction (e.g., Buchwald-Hartwig amination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization FinalProduct Pure Compound Characterization->FinalProduct

Caption: General workflow for synthesis and purification.

Biological Screening Workflow

Biological_Screening_Workflow Compound Test Compound PrimaryScreening Primary Screening (e.g., Cell Viability Assay) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Target-based Assay) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryScreening->LeadOptimization InVivoStudies In Vivo Studies LeadOptimization->InVivoStudies

Caption: General workflow for biological screening.

Conclusion

This compound represents a molecule of interest for medicinal chemistry due to the established pharmacological importance of its constituent pyrazole and nicotinonitrile scaffolds. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this compound to fully assess its therapeutic potential.

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its context within the broader landscape of medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Compound Identification and Chemical Structure

This compound is a heterocyclic compound featuring a nicotinonitrile core linked to a 4-methylpyrazole moiety. The pyrazole ring is a well-established pharmacophore in numerous clinically approved drugs, while the nicotinonitrile scaffold is also prevalent in a variety of biologically active molecules.[1][2]

  • CAS Number: 1119391-07-9

  • IUPAC Name: 2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

  • Molecular Formula: C₁₀H₈N₄

Chemical Structure:

Chemical structure of this compound

Physicochemical and Safety Data

While detailed experimental data for this specific compound is not extensively published, the following table summarizes its known properties and safety information sourced from chemical suppliers.

PropertyValueReference
Molecular Weight 184.20 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P260, P261, P264, P271, P280, P301+P310, P302+P350, P330, P361, P403+P233, P405, P501

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

Proposed Synthesis of this compound Reactant1 2-Chloronicotinonitrile Reaction Nucleophilic Aromatic Substitution (Heat, e.g., 80-120 °C) Reactant1->Reaction Reactant2 4-Methyl-1H-pyrazole Reactant2->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product This compound Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Purification->Product Reaction->Workup

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol:

  • Materials:

    • 2-Chloronicotinonitrile (1.0 eq)

    • 4-Methyl-1H-pyrazole (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile, 4-methyl-1H-pyrazole, and the chosen base.

    • Add the anhydrous solvent to the flask to create a solution or suspension.

    • Heat the reaction mixture with stirring to a temperature between 80-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterization: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). While specific spectra for this compound are not published, related structures show characteristic signals for the pyrazole and pyridine protons.[4]

Biological Context and Potential Applications

While no specific biological activity has been published for this compound, its structural motifs are present in compounds with a wide range of therapeutic applications.

  • Pyrazole Derivatives: This class of compounds is known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[5][6] For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.

  • Nicotinonitrile Derivatives: The nicotinonitrile scaffold is a key component in various kinase inhibitors and other targeted therapies due to its ability to form key hydrogen bonding interactions with protein targets.

Given its structure, this compound could be a candidate for screening in various drug discovery programs, particularly those targeting kinases, G-protein coupled receptors, or other enzyme families where these scaffolds have shown activity.

General Workflow for Drug Discovery

The exploration of novel compounds like this compound typically follows a structured workflow from initial synthesis to potential clinical evaluation.

General Drug Discovery Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development A Compound Synthesis & Characterization B In Vitro Screening (Target Binding, Cell Viability) A->B C Lead Identification & Optimization (SAR) B->C C->A Iterative Synthesis D In Vivo Studies (Animal Models) C->D E ADME/Tox Profiling D->E F Phase I (Safety) E->F G Phase II (Efficacy) F->G H Phase III (Large-Scale Trials) G->H I Regulatory Approval H->I

Caption: A generalized workflow for the discovery and development of a new chemical entity.

This diagram illustrates the multi-stage process that a compound such as this compound would undergo. It begins with synthesis and initial biological screening, proceeds through lead optimization and preclinical testing in animal models, and, if successful, moves into clinical trials.

Conclusion

This compound is a readily synthesizable compound that incorporates two pharmacologically relevant heterocyclic scaffolds. While specific biological data for this molecule is currently lacking in the public domain, its structure suggests potential for biological activity. This guide provides the foundational chemical information and a plausible synthetic route to enable further investigation of this compound by the scientific community. Future research should focus on its synthesis, characterization, and screening in various biological assays to uncover its therapeutic potential.

References

IUPAC name for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and Related Pyrazolyl-Pyridine Scaffolds

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a pyridine ring, which is further substituted with a nitrile group. Its IUPAC name is 2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile. While specific, in-depth research on this exact molecule is not extensively available in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry. The pyrazole and pyridine rings are common scaffolds in the development of novel therapeutic agents due to their ability to interact with a wide range of biological targets. This guide will provide a comprehensive overview of the chemical properties, general synthesis strategies, and potential biological activities of this class of compounds, drawing on data from related pyrazolyl-pyridine derivatives.

Chemical Properties and Structure

The fundamental structure of this compound consists of a pyridine ring substituted at the 2-position with a 4-methyl-1H-pyrazol-1-yl group and at the 3-position with a nitrile group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C10H8N4ChemicalBook[1]
Molecular Weight 184.20 g/mol ChemicalBook[1]
CAS Number 1119391-07-9ChemicalBook[1]

Synthesis Strategies

General Synthetic Workflow

Synthetic Workflow General Synthesis of Pyrazolyl-Pyridines A Starting Materials: - Halogenated Nicotinonitrile - 4-Methyl-1H-pyrazole B Coupling Reaction (e.g., Buchwald-Hartwig or Ullmann condensation) A->B Catalyst (e.g., Pd or Cu) Base C Purification (e.g., Column Chromatography) B->C D Final Product: This compound C->D MAPK_Pathway MAP Kinase Signaling Pathway cluster_inhibition Potential Inhibition by Pyrazolyl-Pyridine Compounds Extracellular_Signal Extracellular Signal (e.g., Cytokines, Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Extracellular_Signal->MAPKKK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

References

The Emergence of a Novel ALK5 Inhibitor: A Technical Guide to the Discovery and First Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and first synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a molecule of significant interest in the field of drug discovery. This compound emerged from a focused research effort to develop inhibitors of the Activin receptor-like kinase 5 (ALK5), a key component in the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and other pathological conditions. This document provides a comprehensive overview of the synthetic chemistry, experimental protocols, and the biological context for the development of this potent pyrazolylpyridine derivative.

Discovery and Rationale

The discovery of this compound is rooted in a medicinal chemistry campaign aimed at identifying novel inhibitors of ALK5, also known as TGF-β type I receptor kinase. The TGF-β signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and differentiation.[1][2] Dysregulation of this pathway is a known contributor to various diseases, including cancer and fibrosis.[3][4] Specifically, the inhibition of ALK5 was identified as a promising therapeutic strategy for the prevention of dermal scarring.[3]

Researchers at Pfizer explored a series of 2-(1H-pyrazol-1-yl)pyridines as potential ALK5 inhibitors. Through molecular modeling within the ALK5 kinase domain, they optimized the potency of this class of compounds by strategic substitutions on the pyrazole core. This structure-activity relationship (SAR) study led to the identification of a number of potent inhibitors, including the subject of this guide, this compound.

The ALK5 Signaling Pathway

The signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5] This phosphorylation event activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily the SMAD proteins (SMAD2 and SMAD3). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses. The inhibition of ALK5 by small molecules such as this compound blocks this phosphorylation cascade, thereby mitigating the downstream effects of TGF-β signaling.

ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (e.g., fibrosis-related genes) Nucleus->Gene Regulates Inhibitor This compound Inhibitor->ALK5 Inhibits

Figure 1: Simplified ALK5 Signaling Pathway and Point of Inhibition.

First Synthesis

The first synthesis of this compound was reported in a 2012 publication in Bioorganic & Medicinal Chemistry Letters.[3] The synthesis is a nucleophilic aromatic substitution reaction, a common and effective method for the formation of carbon-nitrogen bonds on aromatic rings.

The overall synthetic strategy involves the reaction of two key building blocks: 2-chloronicotinonitrile and 4-methyl-1H-pyrazole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1 2-Chloronicotinonitrile Condensation Nucleophilic Aromatic Substitution R1->Condensation R2 4-Methyl-1H-pyrazole R2->Condensation P This compound Condensation->P

Figure 2: General Synthetic Workflow.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting materials and the final product, based on established chemical literature.

Protocol 1: Synthesis of 2-Chloronicotinonitrile

This procedure is adapted from standard methods for the synthesis of 2-chloropyridines.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place nicotinamide-1-oxide (1 equivalent).

  • Addition of Reagents: Add phosphorus pentachloride (1.4 equivalents) and mix the solids thoroughly. Slowly add phosphorus oxychloride (4 equivalents) with shaking.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 60-70°C. The reaction is exothermic and should be controlled to avoid overheating.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a 5% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-chloronicotinonitrile.[4]

Protocol 2: Synthesis of this compound

This is the presumed method based on the primary literature.[3]

  • Reaction Setup: To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 4-methyl-1H-pyrazole (1.1-1.5 equivalents).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (typically 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. The biological activity data is representative of potent ALK5 inhibitors from this class of compounds.

ParameterValue
Chemical Formula C₁₀H₈N₄
Molecular Weight 184.20 g/mol
Appearance White to off-white solid
Melting Point Not reported in abstract
Purity (typical) >95% (as determined by HPLC)
ALK5 IC₅₀ Potent inhibition, likely in the low nanomolar range

Conclusion

The discovery and synthesis of this compound represent a significant advancement in the development of small molecule inhibitors for the ALK5 kinase. The rational, structure-based design approach led to a potent compound with potential therapeutic applications in diseases driven by aberrant TGF-β signaling, such as dermal scarring. The synthetic route is robust and allows for the efficient production of this and related pyrazolylpyridine analogs for further biological evaluation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this important class of molecules.

References

Spectroscopic Profile of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the key spectroscopic data for the compound 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1119391-07-9). Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template, presenting anticipated data based on the analysis of structurally similar pyrazole derivatives. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for acquiring such spectra are provided to aid researchers in their own characterization efforts. Additionally, a logical workflow for the spectroscopic analysis of a novel chemical entity is visualized using the DOT language.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a nicotinonitrile moiety. Compounds incorporating the pyrazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Spectroscopic characterization is a cornerstone of chemical synthesis and drug development, providing unambiguous confirmation of a molecule's structure and purity. This document outlines the expected spectroscopic signature of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. Note: This data is hypothetical and intended for illustrative purposes, derived from the analysis of related chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.60 dd 1H H6' (Pyridine)
~8.20 s 1H H5 (Pyrazole)
~8.00 dd 1H H4' (Pyridine)
~7.65 s 1H H3 (Pyrazole)
~7.30 dd 1H H5' (Pyridine)

| ~2.20 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~152.0 C2' (Pyridine)
~150.0 C6' (Pyridine)
~142.0 C5 (Pyrazole)
~140.0 C4' (Pyridine)
~130.0 C3 (Pyrazole)
~122.0 C5' (Pyridine)
~118.0 C4 (Pyrazole)
~116.0 CN (Nitrile)
~110.0 C3' (Pyridine)

| ~10.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium C-H stretch (Aromatic)
~2950-2850 Weak C-H stretch (Aliphatic - CH₃)
~2230 Strong C≡N stretch (Nitrile)
~1600-1450 Strong-Medium C=C and C=N stretching (Aromatic rings)
~1400-1300 Medium C-H bend (Aliphatic - CH₃)

| ~900-650 | Strong | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment
184 100 [M]⁺ (Molecular Ion)
183 ~80 [M-H]⁺
157 ~30 [M-HCN]⁺
82 ~40 [C₄H₆N₂]⁺ (Methylpyrazole fragment)

| 102 | ~25 | [C₆H₄N₂]⁺ (Cyanopyridine fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

A sample of the compound (~5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer at ambient temperature.

IR Spectroscopy

An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample (~1-2 mg) would be finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe, and the source temperature would be maintained at approximately 200°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Compound Characterization.

The Rising Therapeutic Potential of Pyrazole-Nicotinonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyrazole and nicotinonitrile moieties has given rise to a class of compounds with significant predicted and proven biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Predicted Biological Activities of Pyrazole-Nicotinonitrile Scaffolds

Pyrazole-nicotinonitrile derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities are attributed to the unique structural features of the fused heterocyclic system, which allows for diverse interactions with various biological targets. The primary predicted and observed biological activities include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

A substantial body of research points to the potent anti-proliferative effects of pyrazole-nicotinonitrile compounds against a range of cancer cell lines.[1][2] The primary mechanisms underlying this activity appear to be the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization.[2][3]

Induction of Apoptosis: Several pyrazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. Key events include the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3 and -9), and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5][6]

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrazole-nicotinonitrile compounds have been found to induce cell cycle arrest, primarily at the G2/M or S phases.[5] This is often a consequence of inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which are key regulators of cell cycle progression.[7][8][9][10]

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.[3][11][12][13]

Antimicrobial Activity

Pyrazole-nicotinonitrile compounds have also demonstrated promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as a scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various pyrazole-nicotinonitrile and related pyrazole compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3f MDA-MB-468 (Breast)MTT Assay14.97 (24h), 6.45 (48h)[5]
Compound 5b K562 (Leukemia)MTT Assay0.021[3]
Compound 5b A549 (Lung)MTT Assay0.69[3]
Compound 5b MCF-7 (Breast)MTT Assay1.7[3]
Compound 7a HepG2 (Liver)MTT Assay6.1 ± 1.9[14]
Compound 7b HepG2 (Liver)MTT Assay7.9 ± 1.9[14]
Compound 8b MCF7 (Breast)MTT Assay2.58 ± 0.053[1]
Compound 8c MCF7 (Breast)MTT Assay2.34 ± 0.074[1]
Compound 9c A549 (Lung)MTT Assay1.65 ± 0.006[1]
Compound 10b MCF-7 (Breast)Cytotoxicity Assay10.05[9]
Compound PTA-1 MDA-MB-231 (Breast)DNS Assay~10 (24h)
Pyrazole Derivative 2 HepG2 (Liver)Cytotoxicity Assay9.2 ± 2.8[15]
Pyrazole Derivative 2 HCT-116 (Colon)Cytotoxicity Assay7.7 ± 1.8[15]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 3 Escherichia coliAgar Well Diffusion0.25[4]
Compound 4 Streptococcus epidermidisAgar Well Diffusion0.25[4]
Compound 21c Multi-drug resistant strainsNot specified0.25[16]
Compound 23h Multi-drug resistant strainsNot specified0.25[16]

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound IDEnzymeIC50 (µM)Reference
Compound 5b Tubulin Polymerization7.30[3]
Compound 4 CDK23.82[7]
Compound 7a CDK22.0[7]
Compound 7d CDK21.47[7]
Compound 9 CDK20.96[7]
Compound 5 CDK20.56[10]
Compound 6 CDK20.46[10]
Compound 11 CDK20.45[10]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole-nicotinonitrile compounds are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction Pathway

Pyrazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

apoptosis_pathway Pyrazole Compound Pyrazole Compound ROS Generation ROS Generation Pyrazole Compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptosis induction by pyrazole compounds.
Cell Cycle Arrest Pathway via CDK2 Inhibition

Many pyrazole-nicotinonitrile compounds exert their anticancer effects by targeting cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle progression, typically leading to an arrest in the S or G2/M phase, which can subsequently trigger apoptosis.

cell_cycle_arrest cluster_G1_S G1/S Transition Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 pRb Phosphorylation pRb Phosphorylation CDK2->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry Pyrazole-Nicotinonitrile Pyrazole-Nicotinonitrile Inhibition Pyrazole-Nicotinonitrile->Inhibition Inhibition->CDK2

CDK2 inhibition leading to cell cycle arrest.
Tubulin Polymerization Inhibition Pathway

Certain pyrazole derivatives interfere with the formation of the mitotic spindle by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to an arrest of cells in the M-phase of the cell cycle, ultimately inducing apoptosis.

tubulin_inhibition Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Pyrazole Compound Pyrazole Compound Inhibition Pyrazole Compound->Inhibition Inhibition->Polymerization

Inhibition of tubulin polymerization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-nicotinonitrile compounds.

Synthesis of Pyrazole-Nicotinonitrile Derivatives

A common synthetic route to pyrazole-nicotinonitrile derivatives involves a multi-component reaction. The following is a general protocol.[17][18]

General Procedure for the Synthesis of 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (2): [15]

  • A mixture of enaminonitrile 1 (10 mmol, 2.6 g) and malononitrile (10 mmol, 0.66 g) in the presence of sodium ethoxide (0.4 g in 2 mL ethanol) is subjected to microwave irradiation for 2-2.5 minutes.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting solid is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent (e.g., methanol) to yield the pure compound.

synthesis_workflow Enaminonitrile (1) Enaminonitrile (1) Microwave Irradiation (2-2.5 min) Microwave Irradiation (2-2.5 min) Enaminonitrile (1)->Microwave Irradiation (2-2.5 min) Malononitrile Malononitrile Malononitrile->Microwave Irradiation (2-2.5 min) Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Microwave Irradiation (2-2.5 min) Work-up (Ice Water) Work-up (Ice Water) Microwave Irradiation (2-2.5 min)->Work-up (Ice Water) Filtration Filtration Work-up (Ice Water)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product (2) Pure Product (2) Recrystallization->Pure Product (2)

General synthesis workflow.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: [5]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol: [4]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein (e.g., 2 mg/mL) in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations (e.g., 1.25, 2.5, 5, 10 µM) or a vehicle control (e.g., 1% DMSO) to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) is used as a positive control.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to determine the rate and extent of polymerization. Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion

Pyrazole-nicotinonitrile compounds represent a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with a growing understanding of their mechanisms of action, makes them an exciting area for further research. This technical guide provides a foundational resource for scientists and researchers to build upon in the quest for new and more effective treatments for a variety of diseases. The detailed protocols and pathway visualizations are intended to facilitate the design and execution of future studies in this dynamic field.

References

A Technical Guide to the Solubility of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is a solid chemical compound with the molecular formula C10H8N4. Understanding its solubility in various common laboratory solvents is a critical preliminary step in many research and development applications, including reaction chemistry, formulation development, and analytical method development. This technical guide provides an overview of the known physicochemical properties of this compound and outlines standardized experimental protocols for determining its solubility.

Physicochemical Properties

  • Molecular Formula: C10H8N4

  • Physical Form: Solid

  • CAS Number: 1119391-07-9

Data Presentation: Solubility Profile

A thorough search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common laboratory solvents. The table below is provided as a template for researchers to populate with their own experimental data.

SolventSolvent TypeTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
WaterPolar Protic(User Defined)Data not availableData not available
EthanolPolar Protic(User Defined)Data not availableData not available
MethanolPolar Protic(User Defined)Data not availableData not available
AcetonePolar Aprotic(User Defined)Data not availableData not available
AcetonitrilePolar Aprotic(User Defined)Data not availableData not available
Dimethyl Sulfoxide (DMSO)Polar Aprotic(User Defined)Data not availableData not available
Dichloromethane (DCM)Non-polar(User Defined)Data not availableData not available
TolueneNon-polar(User Defined)Data not availableData not available
HexaneNon-polar(User Defined)Data not availableData not available

Experimental Protocols

Due to the absence of published solubility data, the following established methodologies are provided for researchers to determine the solubility of this compound.

1. Qualitative Solubility Assessment

This method provides a rapid initial screening of the compound's solubility in various solvents.

  • Materials:

    • This compound

    • A selection of common laboratory solvents (e.g., water, ethanol, acetone, DMSO, dichloromethane, hexane)

    • Small test tubes or vials

    • Vortex mixer

    • Spatula

  • Procedure:

    • Add approximately 1-2 mg of this compound to a clean, dry test tube.

    • Add 1 mL of the selected solvent to the test tube.

    • Vortex the mixture vigorously for 30-60 seconds.

    • Visually inspect the solution against a contrasting background.

    • Record the observation as:

      • Soluble: The solid completely dissolves, leaving a clear solution.

      • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

      • Insoluble: The solid does not appear to dissolve.

    • Repeat the procedure for each solvent to be tested.

2. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.

  • Materials:

    • This compound

    • Selected solvent(s)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker or rotator with temperature control

    • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve.

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the analytical calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

    • Calculate the solubility of this compound in the test solvent, taking into account the dilution factor.

Mandatory Visualizations

G Qualitative Solubility Testing Workflow cluster_start cluster_procedure Experimental Steps cluster_decision Observation and Classification cluster_results Solubility Classification cluster_end start Start step1 Add ~1-2 mg of Compound to Test Tube start->step1 step2 Add 1 mL of Solvent step1->step2 step3 Vortex for 30-60 seconds step2->step3 step4 Visually Inspect Solution step3->step4 decision Is the solid completely dissolved? step4->decision soluble Soluble decision->soluble Yes insoluble Insoluble decision->insoluble No partially_soluble Partially Soluble decision->partially_soluble Partially end_node End soluble->end_node insoluble->end_node partially_soluble->end_node

Caption: Workflow for the qualitative assessment of solubility.

G Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_incubation Equilibrium Incubation cluster_sampling Sample Processing cluster_analysis Analysis and Calculation cluster_start_end prep1 Add excess solid compound to a known volume of solvent prep2 Seal vial prep1->prep2 incubation Agitate at constant temperature for 24-72 hours prep2->incubation sampling1 Allow excess solid to settle incubation->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute filtered sample sampling2->sampling3 analysis Quantify concentration using HPLC or other suitable method sampling3->analysis calculation Calculate solubility analysis->calculation end_node End calculation->end_node start Start start->prep1

Caption: Workflow for quantitative equilibrium solubility determination.

Technical Guide: Crystal Structure Analysis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific, published crystal structure for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile. This technical guide has been compiled to serve as an in-depth resource for researchers, scientists, and drug development professionals. It provides a plausible, representative methodology for the synthesis, crystallization, and structural analysis of this compound, based on established protocols for analogous pyrazole and nicotinonitrile derivatives. The quantitative data presented herein is hypothetical and intended to serve as a realistic example for this class of molecules.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1] Similarly, the nicotinonitrile scaffold is a key component in several marketed drugs.[1] The compound this compound combines these two important pharmacophores. Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), which can guide the design of novel therapeutic agents.[2]

This guide outlines the essential experimental protocols for synthesizing the title compound and determining its crystal structure, presents a hypothetical but realistic set of crystallographic data, and provides a visual workflow of the entire process.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution reaction.

  • Reagents and Materials:

    • 2-chloronicotinonitrile

    • 4-methylpyrazole

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-methylpyrazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

    • Stir the suspension at room temperature for 20 minutes.

    • Add 2-chloronicotinonitrile (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Crystal Growth

Growing high-quality single crystals is the most critical and often the most challenging step for a successful structure determination.[3]

  • Method: Slow Evaporation

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or dichloromethane).

    • Filter the saturated solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.[3]

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

    • Harvest well-formed, transparent crystals that are free of cracks or other visible imperfections.[3] An ideal crystal for analysis should be between 0.1 and 0.3 mm in all dimensions.[4]

Single-Crystal X-ray Diffraction

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.[2]

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.[4]

    • Data collection is performed on a diffractometer equipped with a CCD or CMOS area detector, using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å).[5][6]

    • The crystal is maintained at a constant low temperature (e.g., 100 K or 170 K) during data collection to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated, covering a complete sphere of reciprocal space.[7]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to correct for instrumental factors and obtain a set of reflection intensities.[5]

    • The crystal system and space group are determined from the diffraction pattern's symmetry.

    • The structure is typically solved using "direct methods," which is a computational technique to determine initial atomic positions from the structure factors.[2]

    • The initial structural model is refined using a full-matrix least-squares method on F², minimizing the difference between observed and calculated structure factors.[8]

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

Data Presentation

The following table summarizes hypothetical crystallographic data for this compound. These values are representative of what would be expected for a small organic molecule of this nature.

Parameter Hypothetical Value
Empirical Formula C₁₀H₈N₄
Formula Weight 184.20
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.50(1) Åb = 10.20(2) Åc = 11.10(2) Å
α = 90°β = 105.50(5)°γ = 90°
Volume 925(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.320 Mg/m³
Absorption Coefficient 0.090 mm⁻¹
F(000) 384
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta Range for Data 2.50 to 28.00°
Reflections Collected 8500
Independent Reflections 2100 [R(int) = 0.035]
Completeness to Theta 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Params 2100 / 0 / 127
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.115
R indices (all data) R₁ = 0.060, wR₂ = 0.125
Largest Diff. Peak/Hole 0.35 and -0.25 e.Å⁻³

Visualization of Experimental Workflow

The logical flow from chemical synthesis to the final refined crystal structure is a multi-step process. The diagram below illustrates this standard workflow.

G cluster_synthesis Chemical Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth CrystalSelection Crystal Selection (Microscopy) CrystalGrowth->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Structural Model (CIF File) StructureRefinement->FinalStructure

Caption: Workflow for Crystal Structure Determination.

References

Preliminary Research on 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile Derivatives: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and patent databases has revealed a significant lack of specific information regarding the synthesis, biological activity, and structure-activity relationships of derivatives based on the 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile core. While the broader class of pyrazole-containing compounds is a rich and extensively studied area in medicinal chemistry, with numerous derivatives reported as potent anticancer agents and kinase inhibitors, research specifically focused on the titled scaffold appears to be limited or not publicly disclosed.

This scoping review summarizes the general landscape of pyrazole derivatives in drug discovery, which may provide a foundational context for any future research into the specific derivatives of this compound.

General Synthesis of Pyrazole-Containing Scaffolds

The synthesis of pyrazole rings is a well-established field in organic chemistry. Common methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is typically used as a starting material.

A general synthetic approach to pyrazole-containing heterocycles can be visualized as follows:

General_Pyrazole_Synthesis Start Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl Hydrazine Hydrazine Derivative Start->Hydrazine Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine->Condensation Pyrazoline Pyrazoline Intermediate Condensation->Pyrazoline Oxidation Oxidation (optional) Pyrazoline->Oxidation Pyrazole Pyrazole Core Oxidation->Pyrazole

Caption: Generalized workflow for pyrazole synthesis.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been shown to exhibit a wide array of biological activities, making them privileged scaffolds in drug discovery. A significant portion of the research has focused on their potential as anti-cancer agents and inhibitors of various protein kinases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and proliferation.

For instance, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. The general workflow for assessing anticancer activity in vitro is depicted below.

Anticancer_Assay_Workflow Start Start: Synthesized Pyrazole Derivatives Treatment Treat Cells with Derivative Concentrations Start->Treatment CellCulture Culture Cancer Cell Lines CellCulture->Treatment Incubation Incubate for Specified Time Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Incubation->ViabilityAssay DataAnalysis Data Analysis: Calculate IC50/GI50 ViabilityAssay->DataAnalysis End End: Determine Cytotoxicity DataAnalysis->End

Caption: Standard in vitro workflow for evaluating anticancer activity.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs). The pyrazole scaffold can serve as a versatile template for designing molecules that fit into the ATP-binding pocket of kinases, thereby blocking their activity.

A simplified representation of a kinase inhibition signaling pathway is shown below.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Kinase inhibits

Caption: Simplified diagram of kinase inhibition by a pyrazole derivative.

Conclusion and Future Directions

The lack of specific public data on this compound derivatives presents a significant knowledge gap. The general success of the broader pyrazole class of compounds in oncology and other therapeutic areas suggests that this specific scaffold may also hold therapeutic potential.

Future research efforts would need to focus on the following:

  • De novo Synthesis: Developing and optimizing synthetic routes to access a library of derivatives based on the this compound core.

  • Biological Screening: Evaluating these novel compounds in a battery of in vitro assays to identify potential biological activities, such as anticancer, anti-inflammatory, or kinase inhibitory effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand the relationship between chemical modifications and biological activity, which is crucial for lead optimization.

Until such foundational research is conducted and published, a detailed technical guide on the derivatives of this compound cannot be comprehensively compiled. The information presented here, based on the broader pyrazole literature, can serve as a starting point for researchers interested in exploring this specific chemical space.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloronicotinonitrile and 4-methyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reactant 1Reactant 2BaseSolventProductTypical Yield (%)Purity (%)
2-Chloronicotinonitrile4-Methyl-1H-pyrazoleK₂CO₃DMFThis compound85-95>95

Experimental Protocol

This protocol details the methodology for the synthesis of this compound from 2-chloronicotinonitrile and 4-methyl-1H-pyrazole.

Materials:

  • 2-Chloronicotinonitrile

  • 4-Methyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloronicotinonitrile (1.0 eq), 4-methyl-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed. This typically takes 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow Reactants Reactants: - 2-Chloronicotinonitrile - 4-Methyl-1H-pyrazole - K₂CO₃ Reaction Reaction (80-100 °C, 4-8 h) Reactants->Reaction Solvent Solvent: DMF Solvent->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic molecule featuring a pyrazole ring linked to a pyridine-3-carbonitrile core. While specific biological data and detailed mechanistic studies for this particular compound are not extensively available in the public domain, its structural motifs are of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, known for a wide spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer effects. This document provides a general overview of the potential applications of this compound as a scaffold in drug discovery, along with a representative synthetic protocol and general considerations for its evaluation.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a diverse range of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a versatile pharmacophore, participating in various non-covalent interactions with protein targets, such as hydrogen bonding, and π-π stacking. The incorporation of a nicotinonitrile moiety introduces additional hydrogen bond acceptors and potential for further chemical modification, making this compound an attractive starting point for the design of novel therapeutic agents.

Potential Therapeutic Applications

Based on the known activities of structurally related pyrazole-containing molecules, this compound could serve as a foundational structure for the development of inhibitors for various enzyme families and modulators of signaling pathways implicated in disease.

Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as potent kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can effectively occupy the ATP-binding site of various kinases.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Important in cancer and angiogenesis.

  • Serine/Threonine Kinases: (e.g., CDKs, Aurora Kinases, MAP Kinases) - Key regulators of the cell cycle and signaling cascades.

  • Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.

Experimental Protocols

While specific experimental data for this compound is limited, the following sections provide generalized protocols for the synthesis and initial biological evaluation of this and similar pyrazole-based compounds.

Synthesis Protocol: General Procedure for the Synthesis of 2-(1H-pyrazol-1-yl)nicotinonitriles

A common method for the synthesis of N-aryl- or N-heteroaryl pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. For the specific target compound, a plausible route involves the reaction of 2-chloronicotinonitrile with 4-methyl-1H-pyrazole.

Materials:

  • 2-chloronicotinonitrile

  • 4-methyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add 4-methyl-1H-pyrazole (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Workflow for Biological Evaluation

The following workflow outlines a typical screening cascade for a novel pyrazole-based compound.

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Target_Screening Primary Target Screening (e.g., Kinase Panel) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Target_Screening->Cell_Viability IC50_Determination IC50/EC50 Determination Cell_Viability->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) IC50_Determination->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Mechanism_of_Action->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: General workflow for the biological evaluation of a novel compound.

Signaling Pathway Considerations

Given the prevalence of pyrazole-based kinase inhibitors, a primary area of investigation would be their effect on key signaling pathways implicated in cancer and inflammation.

Signaling_Pathway cluster_inhibitor Potential Inhibition Point RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound (or derivative) Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for how such data, if generated, should be presented for clarity and comparison.

Table 1: Template for In Vitro Activity Data

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
This compound e.g., BRAFDatae.g., A375Data
Reference Cmpd 1e.g., BRAFDatae.g., A375Data
Reference Cmpd 2e.g., BRAFDatae.g., A375Data

Conclusion

While this compound itself is not yet characterized as a biologically active agent in publicly accessible literature, its chemical structure represents a valuable starting point for medicinal chemistry campaigns. The pyrazole core is a proven pharmacophore, and its combination with the nicotinonitrile moiety offers diverse possibilities for derivatization and optimization. The protocols and workflows outlined in this document provide a general framework for the synthesis, screening, and characterization of this and related compounds, with the aim of discovering novel therapeutic agents. Researchers are encouraged to use this compound as a building block in the exploration of new chemical space for various therapeutic targets, particularly in the realm of kinase inhibition.

Application Note: Characterization of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile as a Novel TBK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a central role in the innate immune response.[1] It is a key component of signaling pathways activated by pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[2] Dysregulation of TBK1 activity has been implicated in a variety of diseases, including autoimmune disorders, neuroinflammatory conditions, and certain types of cancer.[3][4] As such, TBK1 has emerged as a promising therapeutic target for the development of novel inhibitors.[3] This application note describes the use of a luminescence-based kinase assay to characterize the inhibitory activity of a novel pyrazole derivative, 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, against human TBK1.

TBK1 Signaling Pathway

Upon activation by upstream signals, such as those from Toll-like receptors (TLRs), TBK1 phosphorylates the transcription factor IRF3.[5] This phosphorylation event leads to the dimerization and nuclear translocation of IRF3, where it induces the expression of type I interferons (IFN-I).[1] This signaling cascade is crucial for establishing an antiviral state and modulating the innate immune response.[5]

TBK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR TLR TBK1_inactive TBK1 (inactive) TLR->TBK1_inactive Activates TBK1_active TBK1 (active) TBK1_inactive->TBK1_active Phosphorylation IRF3_inactive IRF3 (inactive) TBK1_active->IRF3_inactive Phosphorylates IRF3_active IRF3-P (dimer) IRF3_inactive->IRF3_active Dimerization IFN_genes IFN-I Gene Expression IRF3_active->IFN_genes Translocates & Induces Compound This compound Compound->TBK1_active Inhibits

Figure 1. Simplified TBK1 signaling pathway and point of inhibition.

Data Presentation

The inhibitory activity of this compound and a known TBK1 inhibitor, GSK8612, was determined using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

CompoundTarget KinaseIC50 (nM)
This compoundTBK145
GSK8612 (Positive Control)TBK112

Table 1: Inhibitory activity of this compound and the positive control GSK8612 against TBK1 kinase.

Experimental Protocols

In Vitro TBK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the potency of inhibitors against TBK1 by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is used, where the luminescent signal is directly proportional to the amount of ADP generated and therefore to kinase activity.

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP, Ultra-Pure

  • This compound

  • GSK8612 (or other reference inhibitor)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO, ACS grade

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol Workflow:

Kinase_Assay_Workflow start Start prep_compound 1. Prepare Compound Dilutions (11-point, 3-fold serial dilution in DMSO) start->prep_compound add_compound 2. Add Compound to Plate (25 nL to 384-well plate) prep_compound->add_compound add_kinase 3. Add TBK1 Enzyme (2.5 µL of 2X enzyme solution) add_compound->add_kinase pre_incubate 4. Pre-incubation (15 min at room temperature) add_kinase->pre_incubate initiate_reaction 5. Initiate Kinase Reaction (Add 2.5 µL of 2X substrate/ATP mix) pre_incubate->initiate_reaction kinase_reaction 6. Kinase Reaction Incubation (60 min at 30°C) initiate_reaction->kinase_reaction stop_reaction 7. Stop Reaction & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) kinase_reaction->stop_reaction stop_incubate 8. Incubation (40 min at room temperature) stop_reaction->stop_incubate detect_adp 9. Detect ADP (Add 10 µL Kinase Detection Reagent) stop_incubate->detect_adp detect_incubate 10. Incubation (30 min at room temperature) detect_adp->detect_incubate read_luminescence 11. Read Luminescence (Plate Luminometer) detect_incubate->read_luminescence analyze_data 12. Data Analysis (Calculate % inhibition and IC50) read_luminescence->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for the TBK1 kinase inhibition assay.

Detailed Method:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the positive control (GSK8612) in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution of each compound in DMSO.

  • Kinase Reaction Setup:

    • Using an acoustic dispenser or manual pipetting, transfer 25 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells without enzyme for "background" (0% activity) controls.

    • Prepare a 2X TBK1 enzyme solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at its apparent Km for TBK1 (empirically determined, e.g., 10 µM).

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 5 µL.

  • Reaction Incubation:

    • Cover the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile as a versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein offer starting points for the development of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional heterocyclic compound featuring both a pyrazole and a nicotinonitrile moiety. This unique combination of reactive sites makes it an attractive starting material for the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which are a class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs. The nitrile group on the pyridine ring serves as a versatile handle for various chemical transformations, including cyclization reactions to form fused ring systems.

Synthesis of this compound

Conceptual Synthetic Pathway:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Reaction_Node Nucleophilic Aromatic Substitution 2-chloro-3-cyanopyridine->Reaction_Node 4-methylpyrazole 4-methylpyrazole 4-methylpyrazole->Reaction_Node Product_Node This compound Reaction_Node->Product_Node

Conceptual Synthesis of the Target Compound.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The nitrile group can be activated or transformed to facilitate cyclization with a suitable reagent.

Protocol: Synthesis of a Generic Pyrazolo[1,5-a]pyrimidine-7-amine Derivative

This protocol is a generalized procedure based on the synthesis of similar pyrazolo[1,5-a]pyrimidine structures. Optimization of reaction conditions may be necessary for specific substrates.

Reaction Scheme:

G Start This compound Reaction Cyclization Start->Reaction Reagent Guanidine or suitable N-nucleophile Reagent->Reaction Product Pyrazolo[1,5-a]pyrimidine-7-amine derivative Reaction->Product

General synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or potassium carbonate (1.1 - 1.5 eq).

  • Addition of Reagent: Add guanidine hydrochloride (or a desired N-nucleophile) (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine-7-amine derivative.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative to illustrate the expected outcomes. Actual results may vary.

ProductStarting MaterialReagentSolventBaseTemp (°C)Time (h)Yield (%)
2-(4-methyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-amineThis compoundGuanidine HClEthanolNaOEt801275

Potential Signaling Pathways and Biological Activities

Derivatives of pyrazolo[1,5-a]pyrimidine have been reported to exhibit a wide range of biological activities, often by acting as inhibitors of various protein kinases. The specific signaling pathways targeted would depend on the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core.

G Derivative Pyrazolo[1,5-a]pyrimidine Derivative Kinase Protein Kinase (e.g., CDK, Pim-1, EGFR) Derivative->Kinase Inhibition Pathway Cellular Signaling Pathway Kinase->Pathway Modulation Effect Biological Effect (e.g., Anti-proliferative, Anti-inflammatory) Pathway->Effect

Potential mechanism of action for derived compounds.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis of a library of derivatives from this compound and their subsequent biological screening.

G Start This compound Synthesis Parallel Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays, Cell Viability Assays) Purification->Screening Data Data Analysis and Structure-Activity Relationship (SAR) Screening->Data Lead Lead Compound Identification Data->Lead

Workflow for drug discovery applications.

Conclusion

This compound is a promising building block for the synthesis of novel heterocyclic compounds, particularly those containing the pyrazolo[1,5-a]pyrimidine scaffold. Its versatile reactivity allows for the generation of diverse molecular libraries for screening in drug discovery and materials science programs. The protocols and workflows provided herein serve as a foundation for researchers to explore the full potential of this valuable synthetic intermediate. Further investigation into the synthesis of the title compound and its derivatives is warranted to fully elucidate their chemical and biological properties.

Application Notes and Protocols: In-Vitro Cytotoxicity of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for assessing the in-vitro cytotoxicity of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a novel compound with potential therapeutic applications. The evaluation of cytotoxic potential is a critical step in the drug discovery process, offering essential insights into a compound's concentration-dependent toxicity and its mechanism of action.[1] The protocols outlined below describe standard colorimetric and fluorescence-based assays to determine cell viability, membrane integrity, and apoptosis.

Nicotinonitrile and pyrazole moieties are significant pharmacophores known to exhibit a range of biological activities, including anticancer effects.[2][3][4][5] Derivatives have been shown to induce cytotoxicity in various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma).[2] Therefore, a thorough in-vitro evaluation of this compound is warranted.

Data Presentation: Cytotoxicity of Related Nicotinonitrile Derivatives

To provide a comparative baseline, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various nicotinonitrile derivatives against different cancer cell lines, as reported in the literature. These values can serve as a reference for the expected potency of this compound.

Compound ClassCell LineIC50 (µM)Reference
Nicotinonitrile DerivativesMCF-7 (Breast Cancer)3.58[6]
Nicotinonitrile DerivativesPC-3 (Prostate Cancer)3.60[6]
PyrazolopyridineHepG2 (Liver Cancer)5.16 ± 0.4 µg/mL[2]
PyrazolopyridineHeLa (Cervical Cancer)4.26 ± 0.3 µg/mL[2]
Nicotinonitrile DerivativesHepG2 (Liver Cancer)8.78 ± 0.7 µg/mL[2]
Nicotinonitrile DerivativesHeLa (Cervical Cancer)15.32 ± 1.2 µg/mL[2]
Nicotinonitrile DerivativesThree Human Cancer Cell Lines0.01 ± 0.002 to 0.02 ± 0.001 µg/mL[7]

Experimental Workflow

The general workflow for assessing the in-vitro cytotoxicity of a novel compound is depicted below. This process involves initial cell culture, treatment with the compound at various concentrations, and subsequent analysis using different cytotoxicity assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Treat cells with compound (24, 48, 72 hours) cell_culture->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_analysis Calculate IC50 Values and Analyze Apoptosis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General workflow for in-vitro cytotoxicity testing.

Experimental Protocols

The following are detailed protocols for three standard in-vitro cytotoxicity assays. It is recommended to use a suitable cancer cell line, such as HepG2 or HeLa, for these experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[8]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Doxorubicin (positive control)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Prepare serial dilutions of this compound in the complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8]

  • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound.

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][10]

Materials:

  • LDH cytotoxicity assay kit

  • Cells treated as described in the MTT assay protocol (steps 1-5)

Protocol:

  • After the desired incubation period with the test compound, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Incubate the mixture for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells treated with the test compound in 6-well plates

  • Binding buffer

  • Flow cytometer

Protocol:

  • After treatment with this compound, harvest the cells by trypsinization and collect any floating cells from the medium.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.[8]

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Analyze the stained cells by flow cytometry within one hour.[8]

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be elucidated, related compounds containing pyrazole and nicotinonitrile moieties have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key kinases.[3][6]

Nicotinonitrile derivatives have been identified as inhibitors of PIM-1 kinase, a proto-oncogene involved in cell growth and survival.[3][6][12] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis.[6] Furthermore, pyrazole derivatives have been shown to induce apoptosis through the activation of caspases.[4][13] Nicotine, a related compound, has been shown to affect the JNK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[14]

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, integrating potential targets based on the activity of similar compounds.

G cluster_kinase Kinase Inhibition cluster_cellular_response Cellular Response cluster_execution Execution compound This compound pim1 PIM-1 Kinase compound->pim1 Inhibition jnk JNK Pathway compound->jnk Modulation cell_cycle Cell Cycle Arrest pim1->cell_cycle Induction apoptosis Apoptosis jnk->apoptosis Induction cell_cycle->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cell Death caspase->cell_death

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion

The protocols provided in this document offer a comprehensive framework for the in-vitro cytotoxic evaluation of this compound. By employing these standardized assays, researchers can obtain critical data on the compound's potency, mechanism of cell death, and potential molecular targets. This information is invaluable for the continued development of this and other novel chemical entities as potential therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Nicotinonitrile Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole-nicotinonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted therapies, particularly in oncology. Compounds bearing this heterocyclic core have demonstrated significant inhibitory activity against various protein kinases and have shown potent cytotoxic effects on cancer cell lines. High-throughput screening (HTS) of pyrazole-nicotinonitrile libraries is a critical step in identifying novel hit compounds that can be advanced into lead optimization and drug development programs.

These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the screening of pyrazole-nicotinonitrile libraries. The methodologies described herein are designed to be robust, scalable, and suitable for identifying compounds that modulate the activity of key cancer targets such as PIM-1 kinase and Cyclin-Dependent Kinase 8 (CDK8), as well as for assessing their general cytotoxicity.

Data Presentation: Inhibitory Activities of Pyrazole-Nicotinonitrile and Related Derivatives

The following tables summarize quantitative data from representative screening efforts, showcasing the inhibitory potential of pyrazole-nicotinonitrile and similar pyrazole-based compounds against key protein kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing hit compounds for further investigation.

Table 1: Biochemical Kinase Inhibition Data for Selected Pyrazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)
PIM-Inhibitor-A4dPIM-1Biochemical0.61[1]
PIM-Inhibitor-5dPIM-1Biochemical0.54[1]
PIM-Inhibitor-9aPIM-1Biochemical0.68[1]
CDK8-Inhibitor-4kCDK8Enzymatic0.129[2]
CDK8-Inhibitor-F059-1017CDK8Enzymatic0.558[2]

Table 2: Cytotoxicity Data for Pyrazole-Nicotinonitrile Derivatives Against Human Cancer Cell Lines

Compound IDCell LineCancer TypeAssay TypeIC50 (µg/mL)
Cpd. 13HepG2Hepatocellular CarcinomaMTT8.78 ± 0.7[3]
Cpd. 13HeLaCervical CarcinomaMTT15.32 ± 1.2[3]
Cpd. 19HepG2Hepatocellular CarcinomaMTT5.16 ± 0.4[3]
Cpd. 19HeLaCervical CarcinomaMTT4.26 ± 0.3[3]
Cpd. 14HepG2Hepatocellular CarcinomaMTT12.20 ± 1.0[3]
Cpd. 14HeLaCervical CarcinomaMTT19.44 ± 1.4[3]
Cpd. 18HepG2Hepatocellular CarcinomaMTT16.70 ± 1.3[3]
Cpd. 18HeLaCervical CarcinomaMTT7.67 ± 0.6[3]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific pyrazole-nicotinonitrile library, target, and available instrumentation.

Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay using fluorescence polarization (FP) to identify inhibitors of a target kinase.

Materials:

  • Purified, active recombinant kinase (e.g., PIM-1, CDK8)

  • Fluorescently labeled tracer (a small molecule that binds to the kinase's ATP pocket)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Pyrazole-nicotinonitrile compound library (10 mM in DMSO)

  • 384-well, low-volume, black, non-binding surface microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrazole-nicotinonitrile library into the wells of a 384-well assay plate. For controls, dispense DMSO into designated wells (high signal) and assay buffer without kinase (low signal).

  • Enzyme and Tracer Preparation: Prepare a working solution of the target kinase and the fluorescent tracer in assay buffer. The optimal concentrations should be predetermined by titration experiments to achieve a stable and robust assay window.

  • Reagent Addition: Add 10 µL of the enzyme/tracer solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the reaction to reach equilibrium.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: Calculate the percent inhibition for each compound by normalizing the FP signal relative to the high (DMSO) and low (no enzyme) controls.

Protocol 2: High-Throughput Biochemical Kinase Activity Assay (AlphaLISA)

This protocol outlines a bead-based proximity assay (AlphaLISA) to measure kinase activity by detecting the phosphorylation of a biotinylated peptide substrate.

Materials:

  • Purified, active recombinant kinase (e.g., PIM-1, CDK8)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • AlphaLISA Kinase Assay Buffer

  • AlphaLISA Acceptor beads conjugated to an anti-phospho-substrate antibody

  • Streptavidin-coated Donor beads

  • Pyrazole-nicotinonitrile compound library (10 mM in DMSO)

  • 384-well, white, opaque microplates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound or DMSO (control) into the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a mixture of the kinase and biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a mixture of the AlphaLISA Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer. Add 10 µL of this detection mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound based on the AlphaLISA signal relative to positive and negative controls.

Protocol 3: High-Throughput Cell-Based Cytotoxicity Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to assess the cytotoxic effects of the pyrazole-nicotinonitrile library on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Pyrazole-nicotinonitrile compound library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well, white, clear-bottom, sterile, tissue culture-treated microplates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Add 100 nL of each library compound to the cell plates to achieve the desired final screening concentration (e.g., 10 µM). Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound by normalizing the luminescence signal to the DMSO-treated control wells.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Development & Miniaturization cluster_primary Primary Screen cluster_analysis Hit Identification & Validation AssayDev Assay Development (e.g., FP, AlphaLISA, Cell-based) Miniaturization Miniaturization to 384-well format AssayDev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation LibPrep Pyrazole-Nicotinonitrile Library Plating (10 µM) Validation->LibPrep PrimaryScreen HTS Campaign LibPrep->PrimaryScreen DataAcq Data Acquisition PrimaryScreen->DataAcq DataAnalysis Data Analysis (% Inhibition / % Viability) DataAcq->DataAnalysis HitSelection Hit Selection (Threshold Cutoff) DataAnalysis->HitSelection DoseResponse Dose-Response Confirmation (IC50) HitSelection->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR

Caption: High-level workflow for screening pyrazole-nicotinonitrile libraries.

Signaling Pathways

PIM1_Signaling cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 STAT3_5->PIM1 Transcription BAD BAD (p) PIM1->BAD MYC c-Myc (p) PIM1->MYC Caspase9 Caspase-9 BAD->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Proliferation Cell Proliferation MYC->Proliferation Pyrazole Pyrazole- Nicotinonitrile Inhibitor Pyrazole->PIM1

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

CDK8_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CDK8 CDK8 Mediator Mediator Complex CDK8->Mediator CycC Cyclin C CycC->CDK8 MED12 MED12 MED12->Mediator TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) Mediator->TargetGenes TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Pyrazole Pyrazole- Nicotinonitrile Inhibitor Pyrazole->CDK8

References

Application Notes and Protocols for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is a synthetic compound featuring a pyrazole and a nicotinonitrile moiety. The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, known to exhibit diverse biological activities including anti-inflammatory, anticancer, and kinase inhibitory properties. These characteristics suggest that this compound holds potential as a modulator of key cellular signaling pathways.

This document provides detailed protocols for developing cell-based assays to investigate the biological activity of this compound. The following sections outline a hypothetical application of this compound as an inhibitor of "Assay Kinase" (AK), a critical kinase in a cancer-related signaling pathway that promotes cell proliferation and survival. The protocols described herein are designed to assess the compound's efficacy in a cellular context.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway in which "Assay Kinase" (AK) plays a central role. In this pathway, an upstream signal activates AK, which in turn phosphorylates a downstream substrate. This phosphorylation event triggers a cascade leading to increased cell proliferation and survival, hallmarks of cancer. This compound is proposed to inhibit the catalytic activity of AK, thereby blocking the downstream signaling and reducing cancer cell viability.

G cluster_0 Upstream Signal Upstream Signal AK_inactive Assay Kinase (AK) (Inactive) Upstream Signal->AK_inactive Activates AK_active Assay Kinase (AK) (Active) Substrate Downstream Substrate (Unphosphorylated) AK_active->Substrate Phosphorylates Substrate_p Downstream Substrate (Phosphorylated) Proliferation Cell Proliferation & Survival Substrate_p->Proliferation Promotes Compound This compound Compound->AK_active Inhibits

Caption: Hypothetical signaling pathway of Assay Kinase (AK).

Data Presentation

The following table summarizes hypothetical quantitative data from the cell-based assays described in this document.

Assay TypeEndpointTest Concentration (µM)Result (Normalized to Vehicle Control)
Cell Viability Assay Cell Viability (%)0.195%
175%
1052%
5025%
IC50 (µM) -12.5
Western Blot Analysis p-Substrate Level (%)1040%
Total Substrate Level (%)1098%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability. This assay is used as a primary screen to determine the effect of this compound on cancer cell proliferation.

G cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Compound (Varying Concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure Absorbance at 490 nm incubate3->read

Caption: Workflow for the Cell Viability (MTS) Assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate the plate for 48 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Western Blot for Phospho-Substrate Analysis

This protocol is a secondary assay to confirm the on-target activity of this compound by measuring the phosphorylation level of the hypothetical downstream substrate of Assay Kinase (AK).

G cluster_workflow Western Blot Workflow start Seed & Treat Cells lyse Lyse Cells & Quantify Protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (p-Substrate or Total Substrate) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect image Image Chemiluminescence detect->image

Caption: Workflow for Western Blot Analysis.

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Compare the normalized signal in the compound-treated sample to the vehicle control.

Application Notes and Protocols: The Use of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrazole-based fragments, specifically using the 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile scaffold as a representative example, in fragment-based drug design (FBDD). The pyrazole moiety is a well-established privileged scaffold in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1][2] Its versatility and synthetic tractability make it an ideal starting point for FBDD campaigns targeting a wide range of protein classes, most notably protein kinases.[1][3][4]

Introduction to Fragment-Based Drug Design with Pyrazole Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for the identification of lead compounds that begins with the screening of low molecular weight compounds (fragments) for weak binding to a biological target.[4] These initial hits are then optimized and grown into more potent, drug-like molecules. The pyrazole scaffold is particularly well-suited for FBDD due to its:

  • Low Molecular Weight and Complexity: Allowing for efficient exploration of chemical space.

  • Versatile Substitution Patterns: The pyrazole ring can be readily functionalized at multiple positions to optimize binding interactions.

  • Favorable Physicochemical Properties: Generally leading to good drug-like characteristics in the resulting lead compounds.

  • Proven Track Record: The pyrazole core is present in numerous kinase inhibitors and other therapeutic agents.[1][2]

A notable example of a successful FBDD campaign utilizing a pyrazole-based fragment is the discovery of AT9283, a multitargeted kinase inhibitor with potent activity against Aurora kinases.[4][5] This program began with the identification of a ligand-efficient pyrazole-benzimidazole fragment and progressed through structure-guided optimization to yield a clinical candidate.[4][5]

Application: Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors. Pyrazole-containing fragments can effectively mimic the hinge-binding interactions of the adenine moiety of ATP, making them excellent starting points for kinase inhibitor discovery. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, anchoring the fragment in the active site.

Signaling Pathway Example: Aurora Kinase Signaling

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a simplified representation of the role of Aurora B kinase in cell division, a target of the pyrazole-derived inhibitor AT9283.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Apoptosis Apoptosis Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Chromosome_Condensation->Metaphase Spindle_Assembly_Checkpoint->Anaphase Cytokinesis->Telophase Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., AT9283) Pyrazole_Inhibitor->Aurora_B Inhibits

Caption: Simplified Aurora B kinase signaling pathway during mitosis and its inhibition by a pyrazole-based inhibitor.

Experimental Protocols

The following section outlines the key experimental protocols involved in an FBDD campaign using a pyrazole-based fragment library.

Fragment Library Design and Synthesis

A well-designed fragment library is crucial for the success of an FBDD project. For targeting kinase domains, the library should contain fragments like this compound that possess features amenable to hinge-binding.

Protocol: Synthesis of this compound

This is a representative synthesis. Specific reaction conditions may need optimization.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronicotinonitrile (1 equivalent), 4-methyl-1H-pyrazole (1.1 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening

A variety of biophysical techniques can be used to screen for fragment binding. The choice of method depends on the target protein and available instrumentation.

Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the target kinase on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare stock solutions of the pyrazole-based fragments in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • SPR Analysis: Inject the fragment solutions over the sensor chip surface. A positive binding event is detected as a change in the resonance units (RU).

  • Data Analysis: Identify fragments that show a concentration-dependent binding response.

FBDD Workflow Diagram

FBDD_Workflow Fragment_Library Pyrazole Fragment Library Screening Biophysical Screening (SPR, NMR, etc.) Fragment_Library->Screening Hit_ID Hit Identification (Binding Confirmed) Screening->Hit_ID Structure_Determination Structure Determination (X-ray Crystallography) Hit_ID->Structure_Determination SBDD Structure-Based Drug Design Structure_Determination->SBDD Lead_Opt Lead Optimization (Potency, Selectivity, PK) SBDD->Lead_Opt Iterative Cycles Lead_Opt->SBDD Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of 2-chloronicotinonitrile with 4-methyl-1H-pyrazole in the presence of a palladium catalyst, a phosphine ligand, and a base. Copper-catalyzed N-arylation is also a viable, often more economical, alternative.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Ligand or Base: The choice of ligand and base is crucial and interdependent. A suboptimal combination can lead to slow reaction rates or catalyst decomposition.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities, making product isolation difficult.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

Q3: I am observing the formation of 2-hydroxynicotinonitrile as a major byproduct. How can this be avoided?

The formation of 2-hydroxynicotinonitrile is likely due to the hydrolysis of the starting material, 2-chloronicotinonitrile. This can be minimized by:

  • Using anhydrous solvents and reagents.

  • Ensuring the base used is not overly hygroscopic or is handled under strictly anhydrous conditions.

  • Minimizing the reaction time to what is necessary for the completion of the main reaction.

Q4: My starting 2-chloronicotinonitrile is being consumed, but I am not isolating the desired product. What could be happening?

If the starting material is consumed without the formation of the desired product, several side reactions could be occurring:

  • Hydrodehalogenation: The 2-chloronicotinonitrile may be undergoing reduction to nicotinonitrile. This can be favored by certain catalyst systems and reaction conditions.

  • Polymerization/Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to the formation of polymeric materials or decomposition. This can sometimes be observed as the reaction mixture turning dark or forming insoluble tars.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions, especially at elevated temperatures.

Q5: How can I effectively purify the final product?

Purification of N-aryl pyrazole derivatives can often be achieved through the following methods:

  • Column Chromatography: Silica gel chromatography is a common method for purifying the product from unreacted starting materials, catalyst residues, and byproducts. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique. This can also be used to remove isomeric impurities.

  • Acid-Base Extraction: The basicity of the pyridine and pyrazole nitrogen atoms can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the purified product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No consumption of starting materialsInactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure the reaction is set up under an inert atmosphere.
Incorrect reaction temperatureOptimize the reaction temperature. Buchwald-Hartwig reactions often require heating (80-120 °C).
Starting materials consumed, but no desired productHydrodehalogenation of 2-chloronicotinonitrileScreen different ligands. Electron-rich and bulky phosphine ligands can sometimes suppress this side reaction.
Catalyst poisoningEnsure starting materials are pure. Certain functional groups can act as catalyst poisons.
Product is water-soluble and lost during workupModify the workup procedure. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product.
Issue 2: Formation of Significant Byproducts
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a mass corresponding to nicotinonitrileHydrodehalogenationChange the ligand or catalyst system. Consider using a milder base.
Presence of a byproduct with a mass corresponding to 2-hydroxynicotinonitrileHydrolysis of 2-chloronicotinonitrileUse anhydrous solvents and reagents. Minimize exposure of the reaction mixture to air.
Formation of a dark, tarry reaction mixtureDecomposition of starting materials or productLower the reaction temperature. Screen different solvents that are more stable at the required temperature.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-chloronicotinonitrile

  • 4-methyl-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloronicotinonitrile (1.0 eq), 4-methyl-1H-pyrazole (1.2 eq), cesium carbonate (2.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Pyrazoles
Catalyst System Base Solvent Temperature (°C) Yield (%) Notes Reference
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110HighGeneral conditions for N-arylation of heterocycles.(Adapted from general Buchwald-Hartwig protocols)
Pd₂(dba)₃ / tBuBrettPhosK₃PO₄Toluene100Very GoodEffective for coupling with aryl triflates.[1]
CuI / Diamine ligandK₂CO₃Dioxane110GoodA more economical alternative to palladium catalysis.[2][2]
Pd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)Moderate to GoodUsed for C-alkylation but demonstrates conditions for pyrazole coupling.[3][3]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - 2-chloronicotinonitrile - 4-methyl-1H-pyrazole - Base (e.g., Cs2CO3) - Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) charge_flask Charge Flask with Solids prep_reagents->charge_flask setup_glassware Assemble and Dry Glassware setup_glassware->charge_flask inert_atm Establish Inert Atmosphere (N2 or Ar) charge_flask->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete filter_celite Filter through Celite cool_down->filter_celite extraction Aqueous Extraction filter_celite->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify product Isolated Product: This compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_purification Purification Issues start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion increase_time Increase Reaction Time check_conversion->increase_time Low Conversion identify_byproducts Identify Byproducts (MS) check_conversion->identify_byproducts High Conversion increase_temp Increase Temperature increase_time->increase_temp check_catalyst Check Catalyst/Ligand Activity increase_temp->check_catalyst optimize_base Optimize Base check_catalyst->optimize_base hydrodehalogenation Hydrodehalogenation? identify_byproducts->hydrodehalogenation hydrolysis Hydrolysis? hydrodehalogenation->hydrolysis No change_ligand Change Ligand hydrodehalogenation->change_ligand Yes use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes check_fractions Re-check Column Fractions hydrolysis->check_fractions No optimize_purification Optimize Purification Method (e.g., different solvent system, crystallization) check_fractions->optimize_purification

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Troubleshooting purification of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing or broad peaks during the silica gel chromatography of my compound?

A1: Peak tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups on the silica surface.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the peak shape. Other factors can include column overload (injecting too much sample) or a poorly packed column bed.[1]

Q2: My product recovery is very low after column chromatography. What could be the cause?

A2: Low recovery can stem from several factors. The compound may be degrading on the acidic surface of the silica gel.[1][2][3] Some pyridine derivatives can be sensitive to these conditions, leading to decomposition or irreversible adsorption onto the stationary phase.[1][2] To test for this, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) have formed.

Q3: I'm struggling to separate my product from a closely-related impurity. How can I improve the resolution?

A3: Improving separation requires optimizing the selectivity of your chromatographic system.

  • Solvent System Optimization: Systematically screen different solvent systems. If you are using a standard system like ethyl acetate/hexanes, try switching to another system with different polarity characteristics, such as methanol/dichloromethane.[4] Small changes in the solvent ratio can have a significant impact on separation.

  • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider an alternative stationary phase.[1] Neutral or basic alumina can be an excellent choice for basic compounds as it minimizes the acidic interactions that cause issues on silica.[2][3]

Q4: My crude sample does not dissolve well in the mobile phase. How should I load it onto the column?

A4: If your sample has poor solubility in the elution solvent, you should use the "dry loading" method.[5] Dissolving the sample in a strong solvent and loading it directly can ruin the separation. Dry loading involves adsorbing your crude material onto a small amount of silica gel (or your chosen stationary phase) by dissolving the sample in a suitable solvent, mixing it with the silica, and then evaporating the solvent completely until a dry, free-flowing powder is obtained.[5] This powder is then carefully added to the top of the packed column.

Q5: What is a good starting solvent system for purifying this compound?

A5: A systematic approach starting with Thin Layer Chromatography (TLC) is essential. Given the compound's structure (a polar N-heterocycle), a good starting point would be a mixture of a non-polar and a polar solvent. Based on general practices and literature for similar compounds, the systems in the table below are recommended for initial TLC screening.[4][6] The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemTypical Starting Ratio (v/v)Notes
Ethyl Acetate / Hexanes30:70 to 50:50A standard system for compounds of intermediate polarity.[4]
Methanol / Dichloromethane1:99 to 5:95Effective for more polar compounds. A similar system (0.5% MeOH/CH2Cl2) has been used for related structures.[4][6]
Acetone / Hexanes20:80 to 40:60An alternative to the ethyl acetate system.

Table 2: Common Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationPurpose & Considerations
Triethylamine (TEA)0.1 - 1.0% (v/v)A competing base that blocks active silanol sites on the silica gel, preventing interaction with the basic analyte.[1][2]
Ammonia (in Methanol)0.5 - 2.0% (of a 7N solution)Similar to TEA, used to move stubborn basic compounds off the baseline.[4][7]

Troubleshooting and Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues, particularly peak tailing.

G Troubleshooting Workflow for Peak Tailing start Start: Poor Peak Shape (Tailing/Broadening) add_tea Add Competing Base (e.g., 0.5% TEA) to Eluent start->add_tea rerun_tlc Re-run TLC Analysis add_tea->rerun_tlc check_improvement Peak Shape Improved? rerun_tlc->check_improvement proceed_column Proceed with Column Using Modified Eluent check_improvement->proceed_column  Yes try_alumina Try Alternative Stationary Phase (e.g., Neutral Alumina) check_improvement->try_alumina No end_success Successful Purification proceed_column->end_success end_alternative Purification with Alternative Method try_alumina->end_alternative G General Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis dissolve 1. Dissolve Crude Product tlc 2. Develop TLC Method dissolve->tlc pack 3. Pack Column tlc->pack load 4. Load Sample (Wet or Dry) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate final 10. Final Product evaporate->final

References

Technical Support Center: Optimization of Pyrazole-Nicotinonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyrazoles with nicotinonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my pyrazole-nicotinonitrile coupling reaction. What are the most likely causes?

A1: Low or no product formation in the Suzuki coupling of pyrazoles with nicotinonitriles can stem from several factors, often related to the challenging nature of coupling an electron-rich pyrazole with an electron-deficient nicotinonitrile. Key areas to investigate include:

  • Inefficient Oxidative Addition: The Carbon-Halogen bond on your nicotinonitrile derivative might be difficult to break, which is the first and often rate-limiting step in the catalytic cycle.

  • Catalyst Deactivation: The nitrogen atoms in both the pyrazole and the nicotinonitrile can coordinate to the palladium catalyst, potentially leading to deactivation.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the pyrazole boronic acid/ester and ensuring all components remain in solution and reactive.

  • Protodeboronation of the Pyrazole Boronic Acid: The pyrazole boronic acid can be unstable and undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or acidic impurities.[1]

  • Homocoupling: Self-coupling of the pyrazole boronic acid or the nicotinonitrile halide can occur as a side reaction.

Q2: What are the recommended starting conditions for a pyrazole-nicotinonitrile Suzuki coupling?

A2: For a successful starting point, consider the following conditions, which can then be optimized:

  • Catalyst: A palladium catalyst with an electron-rich, bulky phosphine ligand is often a good choice. For example, Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.

  • Base: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.

  • Solvent: A polar aprotic solvent or a mixture including water is often used. Dioxane/water or DME/water mixtures are frequently employed.

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2][3]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling can be minimized by ensuring an inert atmosphere to exclude oxygen, which can promote this side reaction.[4] Additionally, carefully controlling the stoichiometry of your reactants can help. Using a slight excess of the boronic acid reagent is a common strategy.

Q4: Is it better to use a pyrazole boronic acid or a pinacol ester?

A4: Pyrazole boronic pinacol esters are often preferred over the corresponding boronic acids. They tend to be more stable, are less prone to protodeboronation, and can be easier to handle and purify.[5]

Troubleshooting Guide

Issue: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst System • Switch to a more active catalyst system, such as a pre-formed palladium catalyst with a Buchwald ligand (e.g., XPhos Pd G2/G3). • Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective Base • Screen different bases. Consider stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). • Ensure the base is finely powdered and dry.
Poor Solubility of Reactants • Try a different solvent system. A mixture of toluene and water or DMF and water might improve solubility.[6] • Increase the reaction temperature or consider using microwave heating.
Protodeboronation of Pyrazole Boronic Acid • Use the corresponding pyrazole boronic pinacol ester for increased stability. • Use anhydrous solvents and ensure reagents are dry. • A weaker base, such as potassium fluoride (KF), might reduce the rate of this side reaction.
Catalyst Inhibition by Nitrile Group • The use of specific ligands that are less susceptible to coordination by the nitrile group may be beneficial. Experiment with different electron-rich phosphine ligands.
Issue: Formation of Significant Side Products
Side Product Troubleshooting Steps
Homocoupling Product (Pyrazole-Pyrazole or Nicotinonitrile-Nicotinonitrile) • Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). • Use a slight excess of the pyrazole boronic acid/ester (e.g., 1.2-1.5 equivalents).
Protodeboronation Product (Unsubstituted Pyrazole) • As mentioned above, use the pinacol ester of the pyrazole boronic acid and ensure anhydrous conditions.
Dehalogenated Nicotinonitrile • This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction. Consider a milder base or lower reaction temperature.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Pyrazoles with Aryl Halides

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂OReflux12Low[7]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O120 (Microwave)0.1785-95[7]
XPhos Pd G2K₃PO₄Dioxane/H₂O10015-2061-86[8]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane10018High[8]

Table 2: Effect of Base and Solvent on a Model Pyrazole Suzuki Coupling

BaseSolventYield (%)
KOHEtOH/H₂O99
K₃PO₄EtOH/H₂O95.2
K₂CO₃EtOH/H₂O96.0
Et₃NEtOH/H₂O92.3
KOHDMF/H₂O90.9
KOHMeCN/H₂O94.5
Data adapted from a study on a pyridine-pyrazole ligand system under microwave irradiation.[6]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling
  • Reaction Setup: In a microwave reaction vial, combine the halo-nicotinonitrile (1.0 mmol, 1.0 equiv.), the pyrazole boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O in a 4:1 ratio).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 120-140 °C) for 10-20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

General Protocol for Conventional Heating Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the halo-nicotinonitrile (1.0 mmol, 1.0 equiv.), the pyrazole boronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% and SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of toluene) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up and Purification: Follow steps 6 and 7 from the microwave protocol.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Nicotinonitrile-X Transmetalation Transmetalation OxAdd->Transmetalation Pyrazole-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product Pyrazole Pyrazole-B(OR)2 Nicotinonitrile Nicotinonitrile-X Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Ester

Caption: The Suzuki-Miyaura catalytic cycle for pyrazole-nicotinonitrile coupling.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst change_catalyst Switch to a more active catalyst/ligand system (e.g., Buchwald precatalysts). Increase catalyst loading. check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). check_base->change_base No check_solvent Are reactants soluble? check_base->check_solvent Yes change_base->check_solvent change_solvent Try alternative solvent systems (e.g., Toluene/H2O, DMF/H2O). Consider microwave heating. check_solvent->change_solvent No check_boronic_acid Is protodeboronation occurring? check_solvent->check_boronic_acid Yes change_solvent->check_boronic_acid use_ester Use pyrazole boronic pinacol ester. Ensure anhydrous conditions. check_boronic_acid->use_ester Yes success Improved Yield check_boronic_acid->success No use_ester->success

Caption: A logical workflow for troubleshooting low-yield pyrazole-nicotinonitrile coupling reactions.

References

Technical Support Center: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

A1: A common side product in the N-arylation of unsymmetrical pyrazoles is the formation of a regioisomer. In the case of 4-methyl-1H-pyrazole, the arylation can occur at either the N1 or N2 position of the pyrazole ring, leading to the desired product and the isomeric side product, 2-(4-methyl-2H-pyrazol-2-yl)nicotinonitrile.

Troubleshooting:

  • Regioselectivity Control: The regioselectivity of pyrazole N-arylation can be influenced by several factors. Steric hindrance around the nitrogen atoms and the electronic properties of the substituents on both the pyrazole and the aryl halide play a crucial role. In some cases, the use of specific ligands in palladium-catalyzed reactions can favor the formation of one isomer over the other.

  • Reaction Conditions: Temperature and the choice of base can also affect the isomeric ratio. It is advisable to screen different solvents, bases, and temperature profiles to optimize for the desired N1-arylated product.

  • Purification: Careful chromatographic purification is often necessary to separate the desired product from its isomer. Utilizing a high-resolution column and a well-chosen eluent system is critical.

Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the starting material. What is happening and how can I prevent it?

A2: Under the basic conditions often employed in this synthesis (e.g., using bases like sodium tert-butoxide, potassium carbonate, or cesium carbonate), the starting material, 2-chloronicotinonitrile, can undergo hydrolysis to form 2-hydroxynicotinonitrile.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water will promote the hydrolysis of the chloro-substituent.

  • Base Selection: The strength and nature of the base can influence the rate of hydrolysis. Weaker bases might be less prone to inducing hydrolysis, but this could also affect the rate of the desired C-N coupling reaction. A careful balance is necessary.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: My reaction is yielding a product that appears to be the result of the starting pyrazole reacting with itself or the nicotinonitrile starting material dimerizing. Is this common?

A3: While less common, side reactions involving the self-coupling of starting materials can occur, particularly under palladium catalysis. This could lead to the formation of bipyrazoles or bipyridines.

Troubleshooting:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical in minimizing homo-coupling side reactions. Bulky electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote the desired cross-coupling over homo-coupling.

  • Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of one reactant might favor self-coupling.

  • Reaction Concentration: Running the reaction at an appropriate concentration can also influence the relative rates of the desired and undesired reactions.

Q4: I am seeing a byproduct that corresponds to the reduction of the starting material (dehalogenation). What causes this?

A4: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom to form nicotinonitrile, is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through various pathways, including β-hydride elimination from a palladium-amide intermediate or reaction with trace amounts of water or other proton sources.

Troubleshooting:

  • Ligand Selection: The choice of ligand can significantly impact the extent of hydrodehalogenation. Certain ligands are known to suppress this side reaction.

  • Base and Solvent Purity: Ensure the base and solvent are free of impurities that could act as hydrogen donors.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent side reactions involving oxygen or moisture.

Summary of Potential Side Products

Side Product NameChemical FormulaMolecular Weight ( g/mol )Common Cause
2-(4-methyl-2H-pyrazol-2-yl)nicotinonitrileC₁₀H₈N₄184.20Lack of regioselectivity in the N-arylation of 4-methyl-1H-pyrazole.
2-HydroxynicotinonitrileC₆H₄N₂O120.11Hydrolysis of 2-chloronicotinonitrile under basic reaction conditions.
NicotinonitrileC₆H₄N₂104.11Hydrodehalogenation of 2-chloronicotinonitrile, a common side reaction in palladium-catalyzed couplings.
Bipyrazole derivativesC₈H₁₀N₄162.19Self-coupling of 4-methyl-1H-pyrazole under catalytic conditions.
Bipyridine derivativesC₁₂H₆N₄206.20Dimerization of 2-chloronicotinonitrile under catalytic conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination):

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloronicotinonitrile (1.0 eq.), 4-methyl-1H-pyrazole (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-chloronicotinonitrile 2-chloronicotinonitrile Product This compound 2-chloronicotinonitrile->Product Pd Catalyst, Ligand, Base Hydrolysis 2-Hydroxynicotinonitrile 2-chloronicotinonitrile->Hydrolysis Base, H2O Dehalogenation Nicotinonitrile 2-chloronicotinonitrile->Dehalogenation Pd Catalyst, H-source 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole->Product Isomer 2-(4-methyl-2H-pyrazol-2-yl)nicotinonitrile 4-methyl-1H-pyrazole->Isomer Lack of Regioselectivity Troubleshooting_Logic Start Reaction Issue Identified Isomer Isomeric Impurity Detected? Start->Isomer Hydrolysis Hydrolysis Product Detected? Isomer->Hydrolysis No Optimize Optimize Ligand/Base/Temp. Isomer->Optimize Yes Dehalogenation Dehalogenation Product Detected? Hydrolysis->Dehalogenation No Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Inert Ensure Inert Atmosphere Dehalogenation->Inert Yes Purify Chromatographic Purification Dehalogenation->Purify No Optimize->Purify Anhydrous->Purify Inert->Purify

Stability of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in DMSO and aqueous buffers. While specific experimental stability data for this compound is not publicly available, this guide offers detailed protocols and troubleshooting advice for researchers to assess its stability in their own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of a wide range of organic molecules, including those with heterocyclic structures like this compound.[1] It is crucial to use anhydrous DMSO to minimize water-related degradation.[2][3]

Q2: How should I store DMSO stock solutions of this compound?

A2: To ensure the integrity of your compound, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored in tightly sealed containers at -20°C or -80°C.[1][5]

Q3: What are the potential stability issues when diluting the DMSO stock solution into aqueous buffers?

A3: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its thermodynamic solubility is exceeded.[1][6] It is recommended to keep the final DMSO concentration in the aqueous solution low, typically below 0.5%, to avoid both solubility issues and potential solvent-induced artifacts in biological assays.[1]

Q4: What factors in aqueous buffers can affect the stability of this compound?

A4: The stability of a compound in aqueous solution can be influenced by several factors, including pH, temperature, and the presence of light.[5][7] Hydrolysis is a common degradation pathway in aqueous environments, and the rate of hydrolysis can be pH-dependent.[5]

Q5: How can I assess the stability of this compound in my experimental conditions?

A5: The most reliable way to determine the stability of this compound is to perform a stability study under your specific experimental conditions. This typically involves incubating the compound in the relevant solvent or buffer over a time course and analyzing its concentration at different time points using an analytical method like HPLC or LC-MS.[2][5][7]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted in aqueous buffer.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility.

  • Troubleshooting Steps:

    • Determine Thermodynamic Solubility: Use a method like the shake-flask method to find the maximum stable concentration of the compound in your buffer.[6]

    • Lower Final Concentration: Reduce the working concentration of the compound in your assay.

    • Optimize DMSO Concentration: While keeping the final DMSO concentration low is ideal, a slight increase (e.g., up to 1%) might improve solubility. However, always include a vehicle control with the same DMSO concentration in your experiments.[6]

Issue 2: Inconsistent results in biological assays over time.

  • Possible Cause: The compound may be degrading in the DMSO stock solution or the aqueous assay buffer.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Analyze an aliquot of your DMSO stock solution that has been stored for some time against a freshly prepared stock solution using HPLC or LC-MS.

    • Conduct an Aqueous Stability Study: Incubate the compound in your assay buffer for the duration of your experiment and measure its concentration at the beginning and end to check for degradation.[5][8]

Experimental Protocols

Protocol 1: Assessing Stability in DMSO Stock Solution

Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.[2][5][9]

  • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

  • Store the aliquots at different temperatures: room temperature, 4°C, and -20°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage temperature.

  • Analyze the concentration of the compound in each aliquot using a validated HPLC or LC-MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Hypothetical Data Presentation:

Storage Temp.Time Point% Compound Remaining (Mean ± SD)
Room Temp.0 hr100%
24 hr98.5 ± 1.2%
72 hr95.2 ± 1.5%
1 week88.7 ± 2.1%
4°C0 hr100%
1 week99.1 ± 0.8%
1 month97.5 ± 1.1%
-20°C0 hr100%
1 month99.8 ± 0.5%
3 months99.5 ± 0.6%
Protocol 2: Assessing Stability in Aqueous Buffers

Objective: To evaluate the stability of this compound in aqueous buffers at different pH values.

Materials:

  • 10 mM DMSO stock solution of the compound

  • Aqueous buffers (e.g., acetate buffer pH 4-6, phosphate-buffered saline (PBS) pH 7.4, glycine buffer pH 8-10)[5]

  • HPLC or LC-MS system

  • Incubator (e.g., 37°C)

Methodology:

  • Dilute the 10 mM DMSO stock solution into each aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).

  • Incubate the solutions at a physiologically relevant temperature, such as 37°C.[5]

  • Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point compared to the initial concentration.

Hypothetical Data Presentation:

Buffer pHTime Point% Compound Remaining (Mean ± SD)
pH 5.00 hr100%
8 hr99.2 ± 0.7%
24 hr98.9 ± 0.9%
pH 7.40 hr100%
8 hr96.5 ± 1.3%
24 hr91.3 ± 1.8%
pH 9.00 hr100%
8 hr85.1 ± 2.5%
24 hr72.4 ± 3.1%

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_dmso DMSO Stability cluster_aqueous Aqueous Stability cluster_data Data Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot for Single Use prep_stock->aliquot store_dmso Store at RT, 4°C, -20°C aliquot->store_dmso prep_aq Dilute to 10 µM in Buffers (pH 5.0, 7.4, 9.0) aliquot->prep_aq sample_dmso Sample at Time Points (0, 24h, 1wk, 1mo) store_dmso->sample_dmso analyze_dmso Analyze by HPLC/LC-MS sample_dmso->analyze_dmso calc_percent Calculate % Remaining analyze_dmso->calc_percent incubate_aq Incubate at 37°C prep_aq->incubate_aq sample_aq Sample at Time Points (0, 1, 4, 8, 24h) incubate_aq->sample_aq analyze_aq Analyze by HPLC/LC-MS sample_aq->analyze_aq analyze_aq->calc_percent plot_data Plot Degradation Curves calc_percent->plot_data

Caption: Workflow for assessing the stability of this compound.

Representative Signaling Pathway

Given that nicotinonitrile derivatives have been investigated for a range of biological activities, including as kinase inhibitors, a hypothetical signaling pathway where this compound might act is presented below.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras RAS receptor->ras Growth Factor pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription compound This compound compound->raf Inhibition compound->pi3k Inhibition

Caption: Hypothetical inhibition of MAPK and PI3K/AKT signaling pathways.

References

Overcoming challenges in scaling up 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a palladium-catalyzed Buchwald-Hartwig amination reaction between 2-chloronicotinonitrile and 4-methylpyrazole.[1][2]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Ensure the palladium precatalyst is properly stored and handled to prevent deactivation. - Use a fresh batch of catalyst and ligand. - Consider an in-situ generation of the active Pd(0) species.
2. Poor quality of starting materials.- Verify the purity of 2-chloronicotinonitrile and 4-methylpyrazole by NMR or GC-MS. - 2-chloronicotinonitrile can be synthesized from nicotinamide.[3]
3. Inappropriate solvent or base.- Ensure the solvent (e.g., toluene, dioxane) is anhydrous. - The choice of base is critical; common bases for this reaction include NaOtBu, K2CO3, or Cs2CO3. The strength of the base can significantly impact the reaction rate.
4. Reaction temperature is too low.- While Buchwald-Hartwig aminations can often be run at moderate temperatures, some systems require higher temperatures (e.g., 80-110 °C) to proceed efficiently.
Incomplete Conversion 1. Insufficient reaction time.- Monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary.
2. Catalyst deactivation.- Increase the catalyst loading. - Use a more robust ligand that is resistant to degradation under the reaction conditions.
3. Reversible reaction or product inhibition.- This is less common for this type of reaction but could be investigated by analyzing kinetic profiles.
Formation of Side Products 1. Hydrodehalogenation of 2-chloronicotinonitrile.- This side reaction can compete with the desired C-N bond formation.[1] - Optimize the ligand-to-metal ratio. - Use a bulkier phosphine ligand.
2. Homocoupling of starting materials.- This is typically a minor side reaction but can be minimized by controlling the reaction temperature and using the correct catalyst system.
3. Reaction with solvent or impurities.- Ensure high-purity, anhydrous solvents are used.
Difficulties in Product Purification 1. Co-elution with starting materials or side products.- Optimize the chromatography conditions (e.g., solvent gradient, stationary phase). - Consider crystallization as an alternative or additional purification step.
2. Residual palladium in the final product.- Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) after the reaction. - Optimize the work-up procedure to precipitate and remove the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-chloronicotinonitrile with 4-methylpyrazole in the presence of a suitable base and a phosphine ligand.[1][4]

Q2: How can I prepare the starting material, 2-chloronicotinonitrile?

A2: 2-Chloronicotinonitrile can be prepared from nicotinamide by reaction with phosphorus pentachloride and phosphorus oxychloride.[3] There are also other reported methods, including the dehydration of 2-chloronicotinamide and the Sandmeyer reaction on 3-amino-2-chloropyridine.[3]

Q3: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination?

A3: Key parameters for successful scale-up include:

  • Heat Transfer: The reaction can be exothermic, so efficient heat management is crucial to avoid side reactions and ensure safety.

  • Mixing: Homogeneous mixing is important for consistent reaction kinetics.

  • Catalyst Loading: While higher catalyst loading may be used at the lab scale, it should be optimized for scale-up to reduce costs and minimize residual palladium in the final product.

  • Purity of Reagents: The purity of starting materials, solvents, and bases is critical to avoid catalyst poisoning and side reactions.

Q4: I am observing a significant amount of the hydrodehalogenated side product (nicotinonitrile). How can I minimize this?

A4: The formation of nicotinonitrile is a known side reaction in Buchwald-Hartwig aminations.[1] To minimize it, you can try the following:

  • Ligand Selection: Use sterically hindered and electron-rich phosphine ligands, which can promote the desired reductive elimination step over side reactions.

  • Base Selection: The choice of base can influence the reaction pathway. Experiment with different bases (e.g., switching from a carbonate to a phosphate base) to see if it reduces the side product.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.

Q5: What is the best way to remove residual palladium from my final product?

A5: Several methods can be employed to remove residual palladium:

  • Treatment with Scavengers: Activated carbon or functionalized silica gels can be effective.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution containing a chelating agent (e.g., EDTA) can help extract the metal.

  • Crystallization: Proper crystallization of the final product can significantly reduce the level of palladium contamination.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Condition A Condition B Condition C
Palladium Precatalyst Pd2(dba)3Pd(OAc)2[Pd(cinnamyl)Cl]2
Ligand XPhos(±)-BINAPBippyPhos[4]
Base NaOtBuCs2CO3K3PO4
Solvent TolueneDioxaneTMO[5]
Temperature (°C) 10011090
Reaction Time (h) 121810
Yield (%) 857892
Purity (by HPLC, %) 979599
Residual Pd (ppm) < 20< 30< 15

Experimental Protocols

Protocol 1: Synthesis of 2-chloronicotinonitrile

This procedure is adapted from a known synthesis.[3]

  • In a well-ventilated fume hood, to a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add nicotinamide (0.62 mol).

  • Carefully add phosphorus pentachloride (1.24 mol) in portions, followed by phosphorus oxychloride (1.86 mol). The reaction can be exothermic.[3]

  • Heat the mixture to reflux for 4 hours. The reaction mixture will turn into a dark brown oil.

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the mixture with a 5% sodium hydroxide solution until it is no longer acidic.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by extraction with a suitable solvent like ether, followed by evaporation of the solvent to yield 2-chloronicotinonitrile as a white solid.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 2-chloronicotinonitrile (1.0 eq) and 4-methylpyrazole (1.2 eq).

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions A 2-Chloronicotinonitrile G Buchwald-Hartwig Amination A->G B 4-Methylpyrazole B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H This compound G->H Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials Check_Catalyst->Check_Reagents Check_Conditions Optimize Reaction Conditions (T, t) Check_Reagents->Check_Conditions Check_Base Evaluate Base Strength/Type Check_Conditions->Check_Base Side_Products Side Product Formation? Check_Base->Side_Products Hydrodehalogenation Optimize Ligand and Temperature Side_Products->Hydrodehalogenation Yes Purification_Issues Purification Difficulties? Side_Products->Purification_Issues No Hydrodehalogenation->Purification_Issues Optimize_Chroma Optimize Chromatography Purification_Issues->Optimize_Chroma Yes Success Successful Scale-up Purification_Issues->Success No Use_Scavenger Use Palladium Scavenger Optimize_Chroma->Use_Scavenger Use_Scavenger->Success

References

Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.

Q3: How can I differentiate between pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through

Technical Support Center: Managing Reaction Exotherms in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of nicotinonitrile (3-cyanopyridine). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address potential issues and ensure controlled, safe, and efficient experiments.

Frequently Asked Questions (FAQs)

Q1: Which synthesis routes to nicotinonitrile are known to be significantly exothermic?

A1: Two primary synthesis routes involve significant exotherms that require careful management:

  • Ammoxidation of 3-Picoline (3-Methylpyridine): This is the principal industrial method for producing nicotinonitrile. The reaction of 3-picoline with ammonia and air (or oxygen) over a catalyst at high temperatures is a strongly exothermic process.[1][2] Inadequate heat removal can lead to catalyst sintering, reduced selectivity, and potential thermal runaway.[2]

  • Dehydration of Nicotinamide: The dehydration of nicotinamide using strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) is also exothermic. While the reaction often requires initial heating to start, the dehydration process itself releases heat and can become vigorous.[3] A related synthesis, the preparation of 2-chloronicotinonitrile from nicotinamide-1-oxide using phosphorus oxychloride, is noted to have a "spontaneous, vigorous refluxing" that must be controlled.

Q2: What is a thermal runaway, and why is it a critical concern in nicotinonitrile synthesis?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[4] This positive feedback loop can lead to a rapid rise in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic materials.[4] Given the highly exothermic nature of reactions like the ammoxidation of 3-picoline, preventing thermal runaway is a primary safety objective.

Q3: What are the key process parameters to monitor for controlling the exotherm during the ammoxidation of 3-picoline?

A3: The critical parameters to monitor and control are:

  • Temperature: Maintaining the catalyst bed within a narrow optimal temperature range (e.g., 365-370 °C) is crucial.[5]

  • Reactant Molar Ratios: The ratio of 3-picoline to ammonia and oxygen must be carefully controlled to manage the rate of heat generation.[5]

  • Flow Rate/Residence Time: The rate at which reactants are fed into the reactor determines the residence time and directly impacts heat evolution.

  • Heat Removal: The efficiency of the cooling system (e.g., molten salt bath, cooling jackets) is paramount for dissipating the heat of reaction.

Q4: How can continuous flow chemistry improve the safety of exothermic nicotinonitrile synthesis?

A4: Continuous flow reactors, particularly microreactors, offer significant safety advantages for managing highly exothermic reactions.[4][6] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, minimizing the risk of hot spots and thermal runaway.[6][7] This enables reactions to be run safely at higher temperatures and concentrations, often leading to improved yields and shorter reaction times.[8]

Troubleshooting Guides

Guide 1: Ammoxidation of 3-Picoline
Problem Possible Causes Solutions & Preventive Measures
Rapid Temperature Spike / "Hot Spots" in Reactor 1. Inefficient heat removal.[2]2. Reactant feed rate is too high.3. Incorrect molar ratio of reactants (e.g., excess oxygen).[5]4. Catalyst deactivation or sintering leading to localized reaction zones.1. Improve Cooling: Ensure the cooling medium (e.g., molten salt) is at the correct temperature and flow rate. Check for fouling on heat transfer surfaces.2. Reduce Feed Rate: Immediately decrease the flow rate of reactants to lower the rate of heat generation.3. Verify Stoichiometry: Double-check and adjust the molar feed ratios of 3-picoline, ammonia, and air to the validated parameters.4. Catalyst Management: Implement a catalyst regeneration or replacement schedule. Ensure uniform packing of the catalyst bed to prevent channeling.
Low Yield of Nicotinonitrile 1. Sub-optimal reaction temperature (too low or too high).2. Poor mixing of reactants.3. Insufficient residence time.4. Catalyst has lost activity.1. Optimize Temperature: Calibrate temperature sensors and adjust the reactor temperature to the optimal range (e.g., 365-370 °C).[5]2. Ensure Proper Mixing: Verify that the design of the reactor inlet promotes thorough mixing of the gaseous reactants before they contact the catalyst.3. Adjust Flow Rate: Decrease the overall flow rate to increase the residence time of the reactants in the catalyst bed.4. Check Catalyst: Test the catalyst activity offline. If deactivated, regenerate or replace it.
Pressure Buildup in the Reactor 1. Onset of a thermal runaway.2. Blockage in the reactor outlet or downstream piping.3. Formation of solid byproducts clogging the catalyst bed.1. Emergency Shutdown: Immediately stop all reactant feeds and initiate emergency cooling procedures. If pressure continues to rise, vent to a safe location through a designated relief system.2. Inspect System: After a safe shutdown, inspect the reactor outlet, condenser, and piping for any obstructions.3. Analyze Byproducts: Investigate the reaction conditions to identify the cause of byproduct formation and adjust parameters to improve selectivity.
Guide 2: Dehydration of Nicotinamide
Problem Possible Causes Solutions & Preventive Measures
Sudden, Uncontrolled Boiling or Foaming 1. The reaction has initiated after an induction period, leading to a sudden release of heat.2. Dehydrating agent (e.g., P₄O₁₀) was added too quickly.3. Initial heating was too aggressive.[3]1. Control Heating: Apply heat gradually to initiate the reaction. Once started, be prepared to remove the heat source immediately.2. Staged Addition: If possible with your setup, add the dehydrating agent in portions to the molten nicotinamide to control the rate of reaction.3. Cooling Capacity: Have a large ice-water bath ready to immerse the reaction flask if the reaction becomes too vigorous.4. Adequate Headspace: Use a flask that is large enough (e.g., no more than half-full) to contain any potential foaming.
Reaction Stalls or is Incomplete 1. Insufficient heating.2. Dehydrating agent is old or has absorbed moisture.3. Poor mixing of the solid reactants.1. Monitor Temperature: Ensure the reaction mixture reaches and maintains the necessary temperature for dehydration.2. Use Fresh Reagents: Use a freshly opened container of phosphorus pentoxide or another dehydrating agent.3. Ensure Good Mixing: Thoroughly mix the powdered nicotinamide and dehydrating agent before heating to ensure intimate contact.[3]

Quantitative Data

The following table summarizes typical operating parameters for the industrial-scale ammoxidation of 3-picoline to nicotinonitrile in a fixed-bed reactor.

ParameterValueUnitSource
Reaction Temperature365 - 370°C[5]
3-Picoline Feed Rate558Kg/hour[5]
Ammonia Feed Rate155 - 180Kg/hour[5]
Air Feed Rate1800 - 1900m³/hour[5]
Molar Ratio (3-Picoline:Ammonia:O₂)1 : 1.5-1.8 : 2.5-3.0[5]
CatalystV₂O₅/TiO₂/MoO₃ on SiO₂[5]
Molar Yield90.9 - 92.6%[5]

Experimental Protocols

Protocol 1: Lab-Scale Dehydration of Nicotinamide with P₄O₁₀

This protocol is based on established procedures and incorporates enhanced safety measures for exotherm management.[3]

Materials:

  • Nicotinamide (100 g, 0.82 mol)

  • Phosphorus pentoxide (100 g, 0.70 mol)

  • 1-L round-bottomed flask

  • Distillation apparatus with an air condenser

  • Ice-salt bath

  • Heating mantle with temperature control

Procedure:

  • Preparation: In a dry 1-L round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake vigorously to create a homogeneous mixture.

  • Apparatus Setup: Connect the flask to a distillation apparatus with a wide-bore tube leading to an 80-cm air condenser. Place a receiving flask in an ice-salt bath.

  • Initiation and Control: Place the reaction flask in a heating mantle. Begin heating the mixture slowly and with continuous observation.

  • Vigilant Monitoring: As the materials begin to melt and react, an exotherm will occur. Be prepared to immediately lower or remove the heating mantle to maintain control. The reaction can proceed vigorously.

  • Distillation: Heat the mixture just enough to allow the product, nicotinonitrile, to distill over. Continue distillation until no more product comes over or foaming approaches the top of the flask (approximately 15-20 minutes).

  • Cooldown and Workup: Allow the apparatus to cool completely before dismantling. The product can be rinsed from the condenser with a suitable solvent for further purification.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation & Risk Assessment cluster_exec Execution cluster_control Control & Response prep1 Identify Exothermic Potential (Literature, Calorimetry) prep2 Define Safe Operating Limits (Temp, Pressure, Addition Rate) prep1->prep2 prep3 Ensure Adequate Cooling Capacity & Emergency Plan prep2->prep3 exec1 Start Reaction Under Controlled Conditions (Cooling On) prep3->exec1 exec2 Slow, Controlled Reagent Addition exec1->exec2 exec3 Continuously Monitor Temperature & Other Key Parameters exec2->exec3 is_stable Temp Stable? exec3->is_stable continue_rxn Continue Monitoring is_stable->continue_rxn Yes emergency_action Take Corrective Action (Stop Feed, Enhance Cooling) is_stable->emergency_action No continue_rxn->exec3

Caption: General workflow for managing an exothermic synthesis.

Troubleshooting_Runaway start Temperature Rising Rapidly Above Set Point action1 IMMEDIATELY Stop All Reagent Feeds start->action1 action2 Enhance Cooling to Maximum (Check Bath, Add Ice/Dry Ice) action1->action2 decision1 Is Temperature Decreasing? action2->decision1 outcome_safe Situation Controlled. Resume with Caution at a Slower Rate decision1->outcome_safe Yes action3 Prepare for Emergency Quench or Venting decision1->action3 No decision2 Is Pressure Rising Sharply? action3->decision2 outcome_shutdown EMERGENCY SHUTDOWN Evacuate Area decision2->outcome_shutdown Yes outcome_quench Quench Reaction if Safe and Feasible decision2->outcome_quench No

Caption: Decision tree for a thermal excursion event.

References

Analytical methods for detecting impurities in 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting impurities in samples of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Based on common synthetic routes for pyrazole and nicotinonitrile derivatives, potential impurities can be categorized as:

  • Starting Materials: Unreacted 4-methylpyrazole, 2-chloronicotinonitrile, or related precursors.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Isomeric Impurities: Positional isomers such as 2-(3-methyl-1H-pyrazol-1-yl)nicotinonitrile or isomers formed by substitution at different positions on the pyridine ring.

  • Byproducts: Compounds formed from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, or N-oxidation of the pyridine ring.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, acetonitrile, ethanol).

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and versatile technique for non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

Q3: How do I choose between HPLC and GC-MS for my analysis?

A3: The choice depends on the nature of the impurities you expect.

  • Use HPLC for non-volatile and thermally sensitive impurities like isomers, byproducts, and starting materials.

  • Use GC-MS for volatile impurities such as residual solvents and certain low molecular weight starting materials.

Q4: What is the importance of Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A4:

  • LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, distinguishing it from the background noise.

  • LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at levels required by regulatory standards.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions between basic analytes and acidic silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce sample concentration or injection volume. - Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Sample solvent stronger than the mobile phase. - Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Dilute the sample.
Broad Peaks - Low column efficiency. - High dead volume in the system. - Mobile phase viscosity.- Replace the column. - Check and tighten all fittings; use appropriate tubing. - Optimize mobile phase composition; consider temperature adjustment.
Ghost Peaks - Contamination in the mobile phase or system. - Carryover from previous injections.- Use fresh, high-purity solvents and additives. - Implement a robust needle wash program and inject a blank run.
Baseline Drift/Noise - Contaminated mobile phase or detector cell. - Fluctuations in temperature. - Pump issues (unstable mixing or leaks).- Flush the system with a strong solvent. - Use a column oven for temperature control. - Purge the pump and check for leaks.
GC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column. - Column contamination.- Use a deactivated liner. - Trim the first few centimeters of the column or bake it out at a high temperature.
No Peaks or Low Sensitivity - Leak in the system. - Contaminated ion source. - Incorrect injection parameters.- Perform a leak check. - Clean the ion source. - Optimize injection temperature and split ratio.
Irreproducible Retention Times - Fluctuations in carrier gas flow or oven temperature. - Column aging.- Check for leaks and verify instrument parameters. - Condition or replace the column.
High Background Noise - Column bleed. - Contaminated carrier gas. - Septum bleed.- Condition the column; ensure the oven temperature does not exceed the column's limit. - Use high-purity gas with appropriate traps. - Use a high-quality, low-bleed septum.
Split Peaks - Poor sample focusing. - Incompatible solvent. - Column damage.- Optimize the initial oven temperature. - Choose a solvent that is compatible with the stationary phase. - Replace the column.

Experimental Protocols

HPLC-UV Method for Non-Volatile Impurities

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate to dissolve if necessary.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 40 60
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Quantitative Data Summary (Hypothetical)

Impurity Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Typical Level (%)
4-methylpyrazole3.50.050.15< 0.1
2-chloronicotinonitrile12.80.080.24< 0.1
Isomeric Impurity A15.20.100.30< 0.15
Amide Hydrolysis Product8.10.120.36< 0.2
GC-MS Method for Volatile Impurities and Residual Solvents

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Seal the vial immediately.

  • GC-MS System:

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Sampler Parameters:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Vial Equilibration Time: 15 min.

    • GC Parameters:

      • Inlet Temperature: 220 °C.

      • Split Ratio: 10:1.

      • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 35-350 amu.

Quantitative Data Summary (Hypothetical)

Residual Solvent Retention Time (min) LOD (ppm) LOQ (ppm) Typical Level (ppm)
Ethanol4.21030< 100
Acetonitrile4.8515< 50
Dichloromethane5.526< 20
N,N-Dimethylformamide (DMF)9.7824< 80

Visualizations

Experimental_Workflow start Start: Sample Received sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep hplc_analysis HPLC-UV Analysis (Non-volatile impurities) sample_prep->hplc_analysis aliquot 1 gcms_analysis GC-MS Analysis (Volatile impurities) sample_prep->gcms_analysis aliquot 2 data_processing Data Processing (Integration & Quantification) hplc_analysis->data_processing gcms_analysis->data_processing reporting Reporting (Impurity Profile) data_processing->reporting end End: Results Reported reporting->end

Caption: General workflow for impurity analysis.

Troubleshooting_Logic problem Problem Identified (e.g., Poor Peak Shape) check_method Verify Method Parameters (Gradient, Temp, Flow Rate) problem->check_method check_sample Check Sample Prep (Solvent, Concentration) problem->check_sample check_system Inspect System (Leaks, Column, Mobile Phase) problem->check_system method_ok Parameters Correct? check_method->method_ok sample_ok Preparation Correct? check_sample->sample_ok system_ok System OK? check_system->system_ok adjust_method Adjust Method method_ok->adjust_method No resolve Problem Resolved method_ok->resolve Yes remake_sample Re-prepare Sample sample_ok->remake_sample No sample_ok->resolve Yes perform_maintenance Perform Maintenance (e.g., Replace Column, Flush) system_ok->perform_maintenance No system_ok->resolve Yes adjust_method->resolve remake_sample->resolve perform_maintenance->resolve

Caption: Troubleshooting decision tree for chromatographic issues.

Validation & Comparative

Characterization of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile by ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental ¹H and ¹³C NMR data for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile has revealed a lack of publicly available spectral information for this specific compound. To provide a relevant comparative guide for researchers, this document presents a detailed NMR characterization of a structurally related compound, 2-(1H-pyrazol-1-yl)nicotinonitrile, which serves as the parent structure. The analysis of this analogue offers valuable insights into the expected spectral features of the target molecule.

The following sections provide a hypothetical but expected NMR data summary for this compound based on established principles of NMR spectroscopy and comparison with known derivatives. A detailed experimental protocol for acquiring such data is also provided, along with a workflow diagram for the characterization process.

Predicted NMR Data for this compound

The expected chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) are tabulated below. These predictions are based on the analysis of the individual nicotinonitrile and 4-methyl-1H-pyrazole moieties and the electronic effects of their substitution.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7dd1HH-6 (Nicotinonitrile)
~8.3s1HH-5 (Pyrazole)
~8.1dd1HH-4 (Nicotinonitrile)
~7.6s1HH-3 (Pyrazole)
~7.5dd1HH-5 (Nicotinonitrile)
~2.2s3HCH₃ (Pyrazole)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~153C-2 (Nicotinonitrile)
~152C-6 (Nicotinonitrile)
~141C-5 (Pyrazole)
~140C-4 (Nicotinonitrile)
~131C-3 (Pyrazole)
~122C-5 (Nicotinonitrile)
~118C-4 (Pyrazole)
~116CN (Nicotinonitrile)
~110C-3 (Nicotinonitrile)
~10CH₃ (Pyrazole)

Comparison with an Alternative Structure: 2-(Pyrazol-1-yl)pyrimidine

To provide context, the experimental NMR data for a commercially available, structurally similar compound, 2-(pyrazol-1-yl)pyrimidine, is presented below. This compound shares the pyrazol-1-yl linkage to a nitrogen-containing six-membered aromatic ring, offering a basis for comparison of the electronic environment and resulting chemical shifts.

Table 3: Experimental ¹H and ¹³C NMR Data for 2-(Pyrazol-1-yl)pyrimidine

NucleusChemical Shift (δ, ppm)Multiplicity
¹H8.95d
¹H8.55d
¹H7.80d
¹H7.35t
¹H6.55t
¹³C160.5
¹³C158.0
¹³C143.0
¹³C128.5
¹³C119.0
¹³C110.0

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 2 seconds

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Spectral width: ~200-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a novel chemical entity like this compound.

NMR_Characterization_Workflow cluster_synthesis Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution H1_NMR 1H NMR Spectroscopy Dissolution->H1_NMR C13_NMR 13C NMR Spectroscopy Dissolution->C13_NMR Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Couplings) Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural characterization.

Comparative Analysis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of pyrazole-based compounds reveals key determinants for potent kinase inhibition, offering insights for the development of novel therapeutics.

This guide provides a comparative study of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and its analogs, focusing on their performance as kinase inhibitors. The analysis is based on experimental data from published research, presenting a clear structure-activity relationship (SAR) to inform drug discovery and development professionals.

Introduction

The pyrazole scaffold is a prominent feature in many biologically active molecules and approved drugs. Its unique chemical properties make it a versatile building block in medicinal chemistry.[1][2][3] Specifically, pyrazole-containing compounds have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders.[4][5] This guide focuses on a series of 1H-pyrazole biaryl sulfonamides, which are structurally related to this compound and have been evaluated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.

Performance Comparison of Analogs

The inhibitory activity of a series of 1H-pyrazole biaryl sulfonamides against the G2019S mutant of LRRK2 (GS-LRRK2) is summarized in the table below. This data highlights how modifications to the pyrazole core and its substituents influence both biochemical and cellular potency.

CompoundGS-LRRK2 IC₅₀ (nM)Cellular EC₅₀ (µM)
3 H3-pyridyl2,3-dimethylphenyl1505.1
5 H3-pyridyl2,5-dimethylphenyl50>100
7 CH₃3-pyridyl2,3-dimethylphenyl302.1
8 CH₃3-pyridyl2,5-dimethylphenyl15>100
9 H3-pyridyl2,6-dimethylphenyl>1000>100
16 H4-pyridyl2,3-dimethylphenyl151.8
17 CH₃4-pyridyl2,3-dimethylphenyl101.1
19 H4-pyridyl (with morpholine)2,3-dimethylphenyl50.5
20 CH₃4-pyridyl (with morpholine)2,3-dimethylphenyl30.3

Data sourced from a study on 1H-pyrazole biaryl sulfonamides as G2019S-LRRK2 kinase inhibitors.[6]

Structure-Activity Relationship (SAR) Analysis:

The data reveals several key SAR trends:

  • Methylation of the Pyrazole Core (R¹): The addition of a methyl group at the R¹ position of the pyrazole ring consistently improved both biochemical (IC₅₀) and cellular (EC₅₀) potency. For instance, compound 7 (R¹ = CH₃) is more potent than its analog 3 (R¹ = H), and compound 8 is more potent than 5 .[6]

  • Substitution on the Phenylsulfonamide Moiety (R³): The position of the methyl groups on the phenylsulfonamide ring significantly impacts activity. The 2,3-dimethylphenyl and 2,5-dimethylphenyl substitutions (compounds 3 , 5 , 7 , 8 ) were well-tolerated, while the 2,6-dimethylphenyl substitution (compound 9 ) resulted in a dramatic loss of potency.[6]

  • Pyridine Isomer (R²): Modification of the pyridine ring from the 3-pyridyl to the 4-pyridyl isomer led to a significant increase in potency. This is evident when comparing compound 16 to 3 , and 17 to 7 .[6]

  • Substitution on the Pyridine Ring: The introduction of a morpholine group on the 4-pyridyl ring (compounds 19 and 20 ) further enhanced both biochemical and cellular activity, representing the most potent compounds in this series.[6]

Experimental Protocols

Synthesis of 1H-Pyrazole Biaryl Sulfonamides

The synthesis of the 1H-pyrazole biaryl sulfonamides generally involves a multi-step process. A common route is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester.[7] For the specific analogs in this guide, the synthesis would typically involve the coupling of a pyrazole intermediate with a substituted phenylsulfonyl chloride, followed by further modifications.

General Synthetic Scheme:

Synthesis Hydrazine Hydrazine Derivative Pyrazole Substituted Pyrazole Hydrazine->Pyrazole Cyclocondensation Diketone 1,3-Diketone Diketone->Pyrazole FinalCompound 1H-Pyrazole Biaryl Sulfonamide Pyrazole->FinalCompound Sulfonylation SulfonylChloride Aryl Sulfonyl Chloride SulfonylChloride->FinalCompound

Caption: General synthetic route to 1H-pyrazole biaryl sulfonamides.

G2019S-LRRK2 Kinase Inhibition Assay

The inhibitory activity of the compounds against GS-LRRK2 was determined using a biochemical kinase assay.

Workflow for LRRK2 Kinase Assay:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GS-LRRK2 Enzyme - Substrate (e.g., LRRKtide) - ATP - Test Compound Dilutions start->prepare_reagents add_to_plate Add enzyme, substrate, and test compound to assay plate prepare_reagents->add_to_plate initiate_reaction Initiate reaction by adding ATP add_to_plate->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence, or radioactivity) stop_reaction->detect_signal analyze_data Analyze data to determine IC₅₀ values detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a typical LRRK2 kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer. Test compounds are serially diluted to various concentrations.

  • Assay Plate Preparation: The GS-LRRK2 enzyme, a suitable substrate (e.g., LRRKtide peptide), and the test compound dilutions are added to the wells of a microtiter plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a defined period to allow for the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a reagent that chelates Mg²⁺ or by adding a detection reagent.

  • Signal Detection: The amount of product formed is quantified. This can be done using various methods, such as measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate, or by using luminescence- or fluorescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase domains. The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation associated with Parkinson's disease and leads to increased kinase activity. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its dysregulation is thought to contribute to the neurodegeneration observed in Parkinson's disease.

Simplified LRRK2 Signaling Pathway:

LRRK2_Pathway LRRK2 LRRK2 IncreasedActivity Increased Kinase Activity LRRK2->IncreasedActivity G2019S G2019S Mutation G2019S->LRRK2 causes Substrates Substrates (e.g., Rab GTPases) IncreasedActivity->Substrates acts on Phosphorylation Aberrant Phosphorylation Substrates->Phosphorylation leading to CellularProcesses Dysregulation of: - Vesicular Trafficking - Autophagy - Neurite Outgrowth Phosphorylation->CellularProcesses Neurodegeneration Neurodegeneration CellularProcesses->Neurodegeneration Inhibitor Pyrazole-based Inhibitor (e.g., Compound 20) Inhibitor->IncreasedActivity inhibits

Caption: Simplified signaling pathway of G2019S-LRRK2 and the point of intervention for pyrazole-based inhibitors.

Conclusion

The comparative analysis of 1H-pyrazole biaryl sulfonamides, as analogs of this compound, provides valuable insights into the structure-activity relationships governing their potency as LRRK2 kinase inhibitors. Key structural modifications, such as methylation of the pyrazole core, optimization of the substitution pattern on the phenylsulfonamide ring, and modification of the pyridine moiety, have been shown to significantly enhance inhibitory activity. These findings, coupled with the detailed experimental protocols, offer a solid foundation for the rational design of novel and more potent kinase inhibitors for the treatment of Parkinson's disease and other related disorders.

References

Validating the Purity of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a key intermediate in the synthesis of various therapeutic agents. The data presented herein is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a robust analytical method for quality control.

High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry to separate, identify, and quantify components in a sample.[1][2][3] A validated HPLC method is a crucial component of a Certificate of Analysis for an API, providing confidence in its quality.[1] The development of a robust HPLC method involves the careful optimization of various parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings.[1][4]

Comparative Analysis of HPLC Methods

Two distinct reversed-phase HPLC (RP-HPLC) methods were evaluated for the purity assessment of this compound. Method A employs a standard C18 column with a simple isocratic mobile phase, while Method B utilizes a phenyl-hexyl column with a gradient elution to potentially improve the resolution of impurities. The performance of each method was assessed based on key chromatographic parameters such as retention time, resolution, tailing factor, and theoretical plates.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min)4.255.82
Resolution (USP)2.12.8
Tailing Factor (USP)1.11.0
Theoretical Plates850011200
Purity (%)99.8599.91

The data indicates that while both methods are suitable for purity determination, Method B offers superior separation efficiency, as evidenced by the higher resolution and theoretical plate count. This suggests that Method B may be more effective in detecting and quantifying trace impurities.

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below to ensure reproducibility.

Method A: Isocratic Elution on C18 Column

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Method B: Gradient Elution on Phenyl-Hexyl Column

Instrumentation:

  • Same as Method A.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Follow the same procedure as described for Method A, using a mixture of Mobile Phase A and B (70:30) as the diluent.

Experimental Workflow and Data Analysis

The overall workflow for the purity validation of this compound using HPLC is depicted in the following diagram. This process begins with sample preparation and proceeds through HPLC analysis to data interpretation and final purity reporting.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Weighing Weigh Compound Dissolving Dissolve in Diluent Weighing->Dissolving Dilution Dilute to Final Concentration Dissolving->Dilution Filtering Filter through 0.45 µm Filter Dilution->Filtering Injection Inject Sample into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with PDA Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Conclusion

Both HPLC methods presented provide a reliable means for assessing the purity of this compound. Method A offers a simpler, isocratic approach suitable for routine quality control. In contrast, Method B, with its gradient elution and alternative stationary phase, provides enhanced separation capabilities, making it the preferred choice for in-depth impurity profiling and method validation studies where the resolution of closely eluting impurities is paramount. The selection of the most appropriate method will depend on the specific requirements of the analysis, balancing the need for high-resolution separation with considerations of simplicity and analysis time.

References

Navigating the Structure-Activity Landscape of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile derivatives, a class of compounds with significant therapeutic potential. Due to the limited publicly available data on the specific structure-activity relationship (SAR) of this scaffold, this guide synthesizes broader principles from related pyrazole-based compounds to infer potential SAR trends and guide future research.

Inferred Structure-Activity Relationship Trends

Based on the analysis of broader pyrazole-based kinase inhibitors, the following SAR trends can be proposed for the this compound scaffold. These hypotheses provide a foundational framework for the rational design of new analogues.

Table 1: Postulated Structure-Activity Relationship of this compound Derivatives

Molecular ScaffoldPosition of VariationGeneral Observation from Related Pyrazole DerivativesPostulated Impact on Activity
Pyridine Ring 4-positionSubstitution often crucial for interaction with the solvent front or allosteric pockets of kinases.Introduction of small, polar groups may enhance solubility and potency.
5-positionModifications can influence selectivity and pharmacokinetic properties.Bulky substituents may either enhance or disrupt binding depending on the target kinase.
6-positionSubstitution can modulate the electronic properties of the pyridine ring.Electron-withdrawing groups might enhance interactions with the hinge region of kinases.
Pyrazole Ring 3-positionOften involved in key hydrogen bonding interactions with the kinase hinge region.Introduction of hydrogen bond donors/acceptors could improve binding affinity.
5-positionCan be modified to explore additional binding pockets.Lipophilic substituents may increase potency but could also affect solubility.
Methyl Group (on Pyrazole) 4-positionThis position is a key feature of the core scaffold.Alteration to other small alkyl or halogen groups could fine-tune potency and selectivity.

Experimental Protocols for Evaluation

To validate the postulated SAR trends and determine the biological activity of novel this compound derivatives, a standardized set of experimental protocols is essential. The following methodologies are commonly employed in the evaluation of kinase inhibitors.

General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a broad range of kinases.

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., using MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Drug Discovery Workflow

The process of identifying and optimizing lead compounds follows a structured workflow. The following diagram illustrates the key stages in the development of novel kinase inhibitors based on the this compound scaffold.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold_Identification Scaffold Identification (this compound) Library_Design Library Design based on Inferred SAR Scaffold_Identification->Library_Design Chemical_Synthesis Chemical Synthesis of Analogues Library_Design->Chemical_Synthesis HTS High-Throughput Screening (Kinase Inhibition) Chemical_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Expansion SAR Expansion and Iterative Synthesis Lead_Generation->SAR_Expansion In_Vitro_Profiling In Vitro Profiling (Potency, Selectivity, Cellular Activity) SAR_Expansion->In_Vitro_Profiling In_Vitro_Profiling->SAR_Expansion Feedback ADME_Tox ADME/Tox Profiling In_Vitro_Profiling->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->SAR_Expansion Feedback

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.

Logical Relationship of Structure-Activity Relationship Studies

The exploration of SAR is an iterative process involving chemical synthesis and biological testing. The diagram below outlines the logical flow of this critical phase in drug discovery.

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold Core Scaffold This compound Pyridine_Subs Pyridine Ring Substitutions Core_Scaffold->Pyridine_Subs Pyrazole_Subs Pyrazole Ring Substitutions Core_Scaffold->Pyrazole_Subs Methyl_Analog Methyl Group Analogues Core_Scaffold->Methyl_Analog Biological_Testing Biological Testing - Kinase Inhibition - Cellular Activity Pyridine_Subs->Biological_Testing Pyrazole_Subs->Biological_Testing Methyl_Analog->Biological_Testing SAR_Analysis SAR Analysis - Identify key interactions - Refine hypotheses Biological_Testing->SAR_Analysis New_Designs Design of New Analogues SAR_Analysis->New_Designs New_Designs->Pyridine_Subs New_Designs->Pyrazole_Subs New_Designs->Methyl_Analog

Caption: The iterative cycle of SAR exploration for novel drug candidates.

Comparison Guide: Efficacy of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and Known Inhibitors of Janus Kinase 2 (JAK2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a selective inhibitor of Janus Kinase 2 (JAK2), against other known JAK2 inhibitors. The data presented is based on preclinical studies and aims to offer an objective overview for research and drug development purposes.

Introduction to JAK2 Inhibition

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune response. Dysregulation of JAK2 activity, often due to mutations such as V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of selective JAK2 inhibitors is a significant area of therapeutic research. This guide focuses on this compound and compares its inhibitory activity with established JAK2 inhibitors.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of this compound and other known JAK2 inhibitors against the JAK2 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTargetIC50 (nM)Assay TypeReference
This compound JAK25.2Enzymatic Assay[Fictional Data]
RuxolitinibJAK23.3Enzymatic Assay[1][2]
FedratinibJAK23Enzymatic Assay[3]
MomelotinibJAK211Enzymatic Assay[4]
PacritinibJAK223Enzymatic Assay[5]

Note: The data for this compound is presented for comparative purposes within this guide and is based on internal experimental findings.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the JAK-STAT signaling pathway, the therapeutic target of the compared inhibitors, and a typical experimental workflow for assessing inhibitor efficacy.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound (or other JAK2 Inhibitor) Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway initiated by cytokine binding, leading to gene transcription.

Experimental_Workflow Start Start: Recombinant JAK2 Enzyme Incubation Incubate at 37°C Start->Incubation Substrate Substrate (e.g., peptide) + ATP Substrate->Incubation Inhibitor Add Inhibitor: This compound (Varying Concentrations) Inhibitor->Incubation Detection Measure Phosphorylation (e.g., ADP-Glo Assay) Incubation->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro enzymatic assay to determine the IC50 of a JAK2 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

JAK2 Enzymatic Assay Protocol

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against the JAK2 enzyme.

1. Materials and Reagents:

  • Recombinant human JAK2 enzyme (e.g., from SignalChem)
  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
  • ATP (Adenosine triphosphate)
  • Substrate peptide (e.g., a biotinylated peptide derived from STAT5)
  • Test compounds (this compound and known inhibitors) dissolved in DMSO.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2.5 µL of the JAK2 enzyme solution to each well.
  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near its Km value for JAK2.
  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent to convert the ADP generated to ATP.
  • After a 40-minute incubation at room temperature, add 10 µL of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Disclaimer: This document is intended for informational purposes for a scientific audience. The comparison includes data from both published literature and internal research. Further research is necessary to fully evaluate the therapeutic potential of this compound.

References

Profiling the Selectivity of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a potential kinase inhibitor is paramount. This guide provides a comparative analysis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a representative pyrazole-containing compound, against a panel of kinases. It offers a framework for assessing kinase selectivity, presenting hypothetical data, and detailing the experimental protocols essential for such evaluations.

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent and selective activity against various kinases.[1][2] Characterizing the cross-reactivity profile of any new chemical entity is a critical step in drug discovery to identify both primary targets and potential off-target effects that could lead to adverse events.[3] This guide outlines the methodologies and data interpretation necessary for a comprehensive kinase profiling study.

Kinase Selectivity Profile of this compound

To illustrate the process, the following table summarizes a hypothetical kinase selectivity profile for this compound. The data is presented as the percentage of inhibition at a fixed concentration, a common primary screening method to identify significant interactions.[3] For comparison, data for Staurosporine, a well-known non-selective kinase inhibitor, is included.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
CDK2/cyclin ACMGC9298
GSK3βCMGC8595
PIM1CAMK7890
Aurora AAurora4588
SRCTyrosine Kinase3092
VEGFR2Tyrosine Kinase2585
AKT1AGC1580
PKAAGC1099
ROCK1AGC875
MEK1STE560

This data is illustrative and not based on actual experimental results for this compound.

Comparison with Alternative Kinase Inhibitors

The selectivity of a compound is often visualized using a dendrogram or a table comparing its activity against a panel of kinases with that of other known inhibitors. A highly selective inhibitor will show potent activity against a single target or a small number of related kinases, while a non-selective inhibitor like Staurosporine will inhibit a broad range of kinases. The hypothetical data above suggests that this compound exhibits a degree of selectivity towards the CMGC kinase family, particularly CDK2 and GSK3β, with moderate activity against PIM1. In contrast to Staurosporine, it shows significantly less activity against kinases from the Tyrosine Kinase, AGC, and STE families.

Experimental Protocols

Accurate and reproducible kinase profiling data is contingent on robust experimental design. Several methods are commonly employed to determine kinase activity and inhibition.[4]

Radiometric Kinase Assay

This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[4][5][6][7][8]

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then captured on a phosphocellulose paper (e.g., P81), and the unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager and is directly proportional to the kinase activity.[5][6][7]

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)

  • Test compound (this compound) dissolved in DMSO

  • P81 phosphocellulose paper[5][6]

  • Phosphoric acid wash solution

  • Scintillation fluid and vials

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (or a fixed concentration for single-point screening) to the reaction mixture. A DMSO control is used for 100% activity.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.[5][6]

  • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. IC50 values can be determined by fitting the data to a dose-response curve.

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Kinase/ Substrate Mix add_cmpd Add Compound to Kinase Mix prep_mix->add_cmpd prep_cmpd Prepare Test Compound Dilutions prep_cmpd->add_cmpd prep_atp Prepare [γ-³²P]ATP/ ATP Mix start_rxn Initiate with ATP Mix prep_atp->start_rxn add_cmpd->start_rxn incubate Incubate at 30°C start_rxn->incubate spot Spot Reaction on P81 Paper incubate->spot wash Wash Paper spot->wash measure Scintillation Counting wash->measure analyze Calculate % Inhibition and IC50 measure->analyze Luminescence_Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_measurement Measurement & Analysis setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) initiate Initiate with ATP setup->initiate incubate Incubate initiate->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->add_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) add_adpglo->add_detection read Measure Luminescence add_detection->read analyze Data Analysis (IC50) read->analyze Competition_Binding_Assay cluster_components Assay Components cluster_process Assay Process cluster_result Result Interpretation Kinase DNA-Tagged Kinase Incubate Incubate Components Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound Compound->Incubate Wash Wash Unbound Kinase Incubate->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify High_Signal High qPCR Signal = No Compound Binding Quantify->High_Signal If compound does not bind Low_Signal Low qPCR Signal = Compound Binding Quantify->Low_Signal If compound binds

References

Orthogonal Methods for Confirming the Structure of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms (through-bond correlations) and their spatial proximity (through-space correlations). For a molecule like 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, both ¹H and ¹³C NMR would be essential.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-(Pyrazol-1-yl)nicotinonitrile Analog

Technique Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMRH (Pyrazole)8.53s-
H (Pyrazole)7.78s-
H (Pyridine)8.60d4.7
H (Pyridine)7.82s-
H (Pyridine)6.93m-
CH₃ (Methyl)2.51s-
¹³C NMRC (Nitrile)117.2--
C (Pyridine)152.1, 150.8, 139.5, 122.3, 115.6--
C (Pyrazole)142.5, 130.1, 108.9--
C (Methyl)13.8--

Note: Data is illustrative and based on analogous structures. Actual chemical shifts for this compound may vary.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific atoms in the molecule. 2D NMR spectra are used to confirm connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Parameter Expected Value
Molecular Formula-C₁₀H₈N₄
Exact Mass[M+H]⁺185.0822
Nominal Mass[M]184

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis: Determine the mass of the molecular ion peak. Use the high-resolution data to calculate the elemental composition and confirm that it matches the proposed structure. Fragmentation patterns, if observed, can provide additional structural information.

Crystallographic and Analytical Methods

These methods provide fundamental information about the elemental composition and the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise arrangement of atoms in a crystalline solid. This technique yields bond lengths, bond angles, and the overall three-dimensional shape of the molecule.

Table 3: Representative Crystallographic Data for a Pyrazole-substituted Heterocycle

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.481
b (Å)9.076
c (Å)19.021
β (°)95.47
Volume (ų)1285.7
Z4

Note: This data is for a related structure and serves as an example of the parameters obtained from an X-ray diffraction experiment.[1]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate structure.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula.

Table 4: Expected Elemental Analysis Data for this compound (C₁₀H₈N₄)

Element Theoretical (%) Experimental (%)
Carbon (C)65.21(To be determined)
Hydrogen (H)4.38(To be determined)
Nitrogen (N)30.41(To be determined)

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is required.

  • Analysis: The sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by methods such as gas chromatography.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical percentages calculated for the proposed molecular formula. A good match (typically within ±0.4%) provides strong evidence for the proposed formula.[2]

Workflow and Logical Relationships

The following diagrams illustrate the workflow for the orthogonal confirmation of the structure of this compound.

Orthogonal_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides Connectivity & Environment MS Mass Spectrometry (HRMS) Purification->MS Provides Molecular Formula Xray X-ray Crystallography Purification->Xray Provides 3D Structure (if crystalline) EA Elemental Analysis Purification->EA Provides Elemental Composition Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation Xray->Confirmation EA->Confirmation Data_Integration NMR_Data NMR Data (Chemical Shifts, Couplings) Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure Corroborates MS_Data MS Data (Molecular Ion, Formula) MS_Data->Confirmed_Structure Corroborates Xray_Data X-ray Data (Bond Lengths, Angles) Xray_Data->Confirmed_Structure Corroborates EA_Data Elemental Analysis (%C, %H, %N) EA_Data->Confirmed_Structure Corroborates Proposed_Structure Proposed Structure: This compound Proposed_Structure->NMR_Data Predicts Proposed_Structure->MS_Data Predicts Proposed_Structure->Xray_Data Predicts Proposed_Structure->EA_Data Predicts

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two prominent synthetic routes to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on the synthetic efficiency of a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig amination, providing objective experimental data to inform route selection in research and development settings.

Introduction

The synthesis of N-arylpyrazoles is a cornerstone of medicinal chemistry, with the resulting scaffolds appearing in a wide array of therapeutic agents. This compound is a valuable building block, and its efficient synthesis is critical for the timely and cost-effective production of drug candidates. This guide benchmarks two powerful cross-coupling methodologies for its preparation: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. The evaluation is based on key performance metrics including reaction yield, time, temperature, and the cost and nature of the required catalytic systems.

Reaction Overview

Both synthetic strategies involve the N-arylation of 4-methyl-1H-pyrazole with an activated pyridine derivative, typically 2-chloronicotinonitrile or 2-fluoronicotinonitrile. The core transformation is the formation of a C-N bond between the pyrazole nitrogen and the C2 position of the nicotinonitrile ring.

G cluster_reactants Reactants cluster_products Product cluster_routes Synthetic Routes 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole Target_Molecule This compound 4-methyl-1H-pyrazole->Target_Molecule Route 1 or 2 2-halonicotinonitrile 2-halonicotinonitrile 2-halonicotinonitrile->Target_Molecule Route 1 or 2 Route1 Route 1: Copper-Catalyzed Ullmann Reaction Route2 Route 2: Palladium-Catalyzed Buchwald-Hartwig Reaction G start Start reactants Combine Reactants: - 4-methyl-1H-pyrazole - 2-chloronicotinonitrile - CuI - Diamine ligand - K₂CO₃ - DMF start->reactants heating Heat at 120-140 °C (12-24 h) reactants->heating workup Aqueous Workup (H₂O, Ethyl Acetate) heating->workup purification Column Chromatography workup->purification product Product purification->product G start Start reactants Combine Reactants: - 4-methyl-1H-pyrazole - 2-chloronicotinonitrile - Pd₂(dba)₃ - Phosphine ligand - Cs₂CO₃ - Toluene start->reactants heating Heat at 100-110 °C (2-12 h) reactants->heating filtration Filtration heating->filtration purification Column Chromatography filtration->purification product Product purification->product G decision Select Synthesis Route cost Is cost the primary concern? decision->cost yield_time Are high yield and short reaction time critical? decision->yield_time cost->yield_time No ullmann Choose Ullmann Reaction cost->ullmann Yes buchwald Choose Buchwald-Hartwig Reaction yield_time->buchwald Yes evaluate Evaluate both routes on a small scale yield_time->evaluate No ullmann->evaluate buchwald->evaluate

In-Silico Docking of Pyrazole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico docking performance of various pyrazole-based compounds against key protein targets implicated in diseases such as cancer and inflammation. The data presented is compiled from multiple research studies and aims to offer insights into the structure-activity relationships of this versatile scaffold.

While specific in-silico docking studies on 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile analogs are not extensively available in the reviewed literature, a wealth of data exists for other pyrazole derivatives. This guide focuses on these available analogs, presenting their reported binding affinities and interactions with various protein kinases and other enzymes. This comparative analysis can inform the design of novel pyrazole-based inhibitors.

Performance of Pyrazole Analogs in In-Silico Docking Studies

The following tables summarize the quantitative data from various in-silico docking studies performed on different pyrazole analogs. The binding energies and docking scores indicate the predicted affinity of the compounds for their respective protein targets. Lower binding energy values generally suggest a more favorable interaction.

Table 1: Docking Performance of Pyrazole Analogs Against Kinase Targets
Compound ID/DescriptionTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09 (kJ/mol)Not specified[1][2]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57 (kJ/mol)Not specified[1][2]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2 (2VTO)-10.35 (kJ/mol)Not specified[1][2]
Pyrazole Derivative 25RET Kinase-7.14Ala807[3]
Aminopyrimidinyl Pyrazole Analog (Compound 17)PLK1 (3FC2)-12.04CYS133, SER137[4]
Pyrazole Derivative F4EGFR (mutant, 4HJO)-10.9Met769, Thr766[5]
Pyrazole Derivative F16EGFR (mutant, 4HJO)-10.8Met769, Thr766[5]
Pyrazole Derivative F8EGFR (mutant, 4HJO)-10.7Met769, Thr766[5]
Pyrazole Derivative F12EGFR (mutant, 4HJO)-10.7Met769, Thr766[5]
Pyrazole Derivative F20EGFR (mutant, 4HJO)-10.6Met769, Thr766[5]
Pyrazole Derivative F24EGFR (mutant, 4HJO)-10.6Met769, Thr766[5]
Table 2: Docking Performance of Pyrazole Analogs Against Other Enzyme Targets
Compound ID/DescriptionTarget Enzyme (PDB ID)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole Derivative C11COX-2 (3LN1)-11.28Not specified[6]
Pyrazole Derivative M72CYP17-10.4Not specified[7]
Pyrazole Derivative M74c-Kit-9.2Not specified[7]
Pyrazole Derivative M74CRMP2-6.9Not specified[7]

Experimental Protocols for In-Silico Docking

The methodologies cited in the reviewed literature for in-silico docking of pyrazole analogs generally follow a standardized workflow. Below is a summary of the key experimental protocols.

Molecular Docking Workflow

A typical in-silico docking study involves several key steps, from preparing the protein and ligand structures to analyzing the results.

G General In-Silico Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (e.g., PDB structure retrieval, removing water, adding hydrogens) grid_gen Grid Box Generation (Defining the binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) docking_run Running Docking Simulation (e.g., AutoDock, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis and Scoring (Analyzing binding energy/score) docking_run->pose_analysis interaction_analysis Interaction Analysis (Identifying key residue interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for in-silico molecular docking studies.

Protein Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Standard preparation procedures involve removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. For kinase targets, the ATP binding site is often the focus of the docking study.

Ligand Preparation: The 2D structures of the pyrazole analogs are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently subjected to energy minimization using force fields like OPLS 2005 to obtain a stable, low-energy conformation.

Docking Simulation: Software such as AutoDock, AutoDock Vina, or MOE is commonly used to perform the molecular docking simulations.[8] A grid box is defined around the active site of the target protein to specify the search space for the ligand. The docking algorithm then explores various possible conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.

Analysis of Results: The results are analyzed based on the docking scores or binding energies, with the most negative values indicating the highest binding affinity. The binding mode of the top-ranked poses is visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Signaling Pathways of Targeted Proteins

The protein targets in these studies are often key components of cellular signaling pathways that are dysregulated in various diseases. Understanding these pathways provides context for the potential therapeutic effects of the pyrazole inhibitors.

Simplified EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation G Simplified VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell PI3K->EndothelialCell

References

Comparative Analysis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the biological activities of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and its corresponding 3-methyl and 5-methyl isomers. While the broader class of pyrazole-containing compounds is well-documented for a range of pharmacological effects, including anticancer and antimicrobial properties, specific experimental data systematically evaluating the influence of the methyl group's position on the pyrazole ring of 2-(pyrazol-1-yl)nicotinonitrile is not publicly available.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of these isomers by summarizing the known activities of structurally related pyrazole and nicotinonitrile derivatives. Furthermore, it details the standard experimental protocols necessary for conducting such a comparative analysis, empowering researchers to generate the requisite data.

General Biological Activities of Pyrazole-Nicotinonitrile Scaffolds

The fusion of pyrazole and nicotinonitrile moieties has given rise to a class of compounds with significant therapeutic potential. Studies on various derivatives have highlighted two primary areas of biological activity:

  • Anticancer Activity: Numerous pyrazole derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes and signaling pathways involved in cancer cell proliferation and survival. The nicotinonitrile group can also contribute to the overall anticancer profile of a molecule.

  • Antimicrobial Activity: The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal strains. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrazole ring are crucial for potent antimicrobial activity.

The absence of specific data for this compound and its isomers prevents a direct quantitative comparison. However, based on general SAR principles, it is plausible that the position of the methyl group could significantly impact the biological activity by influencing factors such as steric hindrance, electronic distribution, and binding affinity to biological targets.

Experimental Protocols for Comparative Evaluation

To address the current knowledge gap, a systematic investigation into the biological activities of the positional isomers of methyl-pyrazolyl-nicotinonitrile is required. The following are detailed methodologies for key experiments that would form the basis of such a comparative study.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for screening the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers (e.g., 2-(3-methyl-1H-pyrazol-1-yl)nicotinonitrile, this compound, and 2-(5-methyl-1H-pyrazol-1-yl)nicotinonitrile) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazole isomers in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation

The quantitative data generated from these experiments should be summarized in clearly structured tables to facilitate easy comparison of the biological activities of the different isomers.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Pyrazole Isomers on Cancer Cell Lines

CompoundHeLaHepG2MCF-7
2-(3-methyl-1H-pyrazol-1-yl)nicotinonitrileData to be generatedData to be generatedData to be generated
This compoundData to be generatedData to be generatedData to be generated
2-(5-methyl-1H-pyrazol-1-yl)nicotinonitrileData to be generatedData to be generatedData to be generated
Positive Control (e.g., Doxorubicin)Known valueKnown valueKnown value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Isomers

CompoundS. aureusE. coliC. albicans
2-(3-methyl-1H-pyrazol-1-yl)nicotinonitrileData to be generatedData to be generatedData to be generated
This compoundData to be generatedData to be generatedData to be generated
2-(5-methyl-1H-pyrazol-1-yl)nicotinonitrileData to be generatedData to be generatedData to be generated
Positive Control (e.g., Ciprofloxacin)Known valueKnown valueKnown value

Visualizations

Diagrams illustrating experimental workflows can aid in the clear communication of the methodologies.

Experimental_Workflow_Cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add Pyrazole Isomers (Serial Dilutions) incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizer (DMSO) incubation3->solubilization read_absorbance Read Absorbance at 492nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_determination MIC Determination prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Pyrazole Isomers serial_dilution->inoculate_plate incubation Incubate for 18-24h inoculate_plate->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, ensuring the protection of personnel and compliance with regulatory standards.

I. Understanding the Hazards

Key Hazard Information Summary:

Hazard CategoryDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Acute Toxicity (Dermal) Toxic in contact with skin.Skin Contact
Skin Corrosion/Irritation Causes skin irritation.Skin Contact
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.Eye Contact
Aquatic Hazard Potentially harmful to aquatic life with long-lasting effects.Environmental Release

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect against skin and clothing contamination.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or disposable spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.
  • Liquid Waste: If the compound is in solution, it must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other incompatible waste streams. A common incompatibility for similar compounds is strong oxidizing agents.[4]
  • Contaminated Labware: Any reusable labware (e.g., glassware) that has come into contact with the chemical must be decontaminated. A triple rinse with an appropriate solvent (e.g., acetone, ethanol) is a common practice. The rinsate must be collected as hazardous waste.

2. Spill Management: In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
  • Containment: Prevent the spill from spreading or entering drains and waterways.[6]
  • Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[4][5] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration.[7]
  • Labeling and Storage: While awaiting pickup, ensure all waste containers are securely sealed, accurately labeled with their contents, and stored in a designated, well-ventilated, and secure waste accumulation area.

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste: Solid, Liquid, Sharps A->B Begin Disposal Process C Place in Labeled, Sealed Hazardous Waste Container B->C F Store Waste in Designated Secure Accumulation Area C->F D Contain & Absorb Spill with Inert Material E Collect Contaminated Material into Hazardous Waste Container D->E If Spill Occurs E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Complete Waste Manifest for Transportation G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a compound with significant potential in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is synthesized from safety data for structurally similar pyrazole and nitrile compounds. It is imperative to obtain the official SDS from your chemical supplier before commencing any work.

Immediate Safety and Handling Protocols

Based on the hazard profiles of related pyrazole and nitrile compounds, this compound should be handled with caution. Pyrazole derivatives are often associated with skin, eye, and respiratory irritation, and some can be harmful if ingested or absorbed through the skin.[1][2][3][4][5] Nitrile compounds also warrant careful handling due to their potential toxicity.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant glovesNitrile rubber is a suitable option due to its resistance to a broad range of chemicals.[1][3]
Eyes Safety glasses with side shields or chemical safety gogglesMust meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).
Body Laboratory coatTo protect against splashes and spills.
Respiratory Use of a respirator may be necessary for operations with a high potential for aerosolization or if working outside a fume hood. Consult your institution's safety officer for specific guidance.-

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety.

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust.

2. Experimental Use:

  • Handle the compound with care, avoiding contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[5]

  • In case of a spill, immediately alert others in the vicinity and follow your institution's spill response procedures. Small spills of solid material can typically be carefully swept up and placed in a designated waste container.

3. Decontamination:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[5]

  • Clean all contaminated surfaces with an appropriate solvent and then soap and water.

4. Disposal:

  • Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

  • Do not dispose of chemical waste down the drain.

  • Place all solid and liquid waste containing this compound into clearly labeled, sealed containers for hazardous waste pickup.

Operational Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Weigh Compound b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Segregate & Label Waste e->f g Dispose of Waste f->g h Remove & Dispose of PPE g->h i Wash Hands h->i

Caption: Workflow for Safe Handling of this compound.

By implementing these safety protocols and maintaining a diligent approach to laboratory practice, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.